molecular formula C16H19NO2 B10843455 4-(3,5-Dimethoxyphenethyl)benzenamine

4-(3,5-Dimethoxyphenethyl)benzenamine

Cat. No.: B10843455
M. Wt: 257.33 g/mol
InChI Key: LIBKKCPPEBZEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenethyl)benzenamine is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research. The compound features a phenethylamine core substituted with a 3,5-dimethoxyphenyl group and a terminal benzenamine, a structural motif found in compounds that are investigated for their activity on various biological targets. Phenethylamine-based structures are known to be explored in neuroscience and oncology research . In particular, the dimethoxybenzene group is a recognized pharmacophore in the development of potent and selective fibroblast growth factor receptor (FGFR) inhibitors, which are a key area in targeted cancer therapy . This compound is provided as a high-purity material to support early-stage in vitro investigations and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-[2-(3,5-dimethoxyphenyl)ethyl]aniline

InChI

InChI=1S/C16H19NO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h5-11H,3-4,17H2,1-2H3

InChI Key

LIBKKCPPEBZEHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC=C(C=C2)N)OC

Origin of Product

United States

Foundational & Exploratory

4-(3,5-Dimethoxyphenethyl)benzenamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for research scientists. It prioritizes the structural and synthetic context of the molecule, acknowledging its status as a specialized research intermediate rather than a commodity chemical.

Structural Class: Dihydrostilbene / Amino-bibenzyl Primary Application: Pharmacophore Scaffold (Tubulin Inhibition, AChE Hybrid Ligands)

Part 1: Chemical Identity & Structural Context[1]

Core Identifiers

This compound is a dihydrostilbene amine , structurally defined as a bibenzyl bridge connecting a 3,5-dimethoxyphenyl ring and a 4-aminophenyl ring.[1] It is the saturated (reduced) analogue of the more common stilbene derivative.

Identifier TypeValue / DescriptionNotes
Chemical Name 4-(3,5-Dimethoxyphenethyl)benzenamineIUPAC / Systematic
Common Synonyms 4-Amino-3',5'-dimethoxybibenzyl; 4-[2-(3,5-dimethoxyphenyl)ethyl]anilineResearch nomenclature
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Precursor CAS 21113-36-0 Refers to the unsaturated stilbene analog (4-amino-3,5-dimethoxystilbene).[1] The target molecule is the hydrogenated product of this CAS.
PubChem CID Not Assigned (Direct Match)Closest analog: CID 21161010 (2,5-isomer) - Do not confuse.[1]
Physical State Brown/Viscous Oil or Low-melting SolidDepends on purity/salt form.[1]
Structural Significance

The molecule serves as a "flexible" analog of Combretastatin A-4 (CA-4) .[1] While CA-4 contains a rigid ethenyl bridge (cis-stilbene) crucial for tubulin binding, the ethyl bridge in this molecule introduces rotational freedom.[1]

  • Ring A (Left): 3,5-dimethoxy motif (mimics the trimethoxy ring of colchicine/CA-4).

  • Linker: Ethylene bridge (-CH₂-CH₂-), conferring hydrophobicity and flexibility.

  • Ring B (Right): Aniline moiety, serving as a reactive handle for amide coupling (e.g., in PROTACs or hybrid drugs) or mimicking the B-ring of antimitotic agents.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to 4-(3,5-Dimethoxyphenethyl)benzenamine is the catalytic hydrogenation of its stilbene precursor.[1] The precursor is synthesized via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

DOT Diagram: Synthetic Pathway

SynthesisPathway Aldehyde 3,5-Dimethoxybenzaldehyde StilbeneNitro Intermediate: (E)-3,5-Dimethoxy-4'-nitrostilbene Aldehyde->StilbeneNitro HWE Reaction (NaH, THF) Phosphonate 4-Nitrobenzylphosphonate Phosphonate->StilbeneNitro StilbeneAmine Precursor (CAS 21113-36-0): (E)-4-Amino-3,5-dimethoxystilbene StilbeneNitro->StilbeneAmine Selective Reduction (SnCl2 or Fe/AcOH) Target TARGET: 4-(3,5-Dimethoxyphenethyl)benzenamine StilbeneNitro->Target Global Reduction (H2, Pd/C, High Pressure) StilbeneAmine->Target Catalytic Hydrogenation (H2, Pd/C, EtOAc)

Caption: Stepwise synthesis from commercially available aldehydes to the target dihydrostilbene amine.

Protocol: Catalytic Hydrogenation (Standard Procedure)

Context: This protocol describes the reduction of the stilbene double bond.[1] Note that if the starting material is the nitro-stilbene, this step will simultaneously reduce the nitro group to the amine.

Reagents:

  • Substrate: (E)-4-[2-(3,5-dimethoxyphenyl)ethenyl]aniline (CAS 21113-36-0) or its nitro-analog.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Hydrogen Source: H₂ gas (balloon pressure or 1-3 bar).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the stilbene precursor in EtOAc (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% w/w of Pd/C catalyst under an inert atmosphere (nitrogen or argon) to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon) at Room Temperature (25°C).

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The fluorescent stilbene spot will disappear, replaced by the non-fluorescent (or weakly fluorescent) dihydro product.

    • Reaction Time: Typically 2–6 hours.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting brown oil is often sufficiently pure (>95%) for subsequent coupling reactions. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Parameters (Self-Check):

  • ¹H NMR Check: Disappearance of the vinylic protons (doublets around 6.5–7.5 ppm with J ≈ 16 Hz). Appearance of methylene protons (multiplet or two triplets around 2.8–3.0 ppm).

  • Mass Spec: M+H peak at 258.15 m/z.

Part 3: Biological Applications & Mechanism[1]

Pharmacophore Utility

This molecule is primarily used as a linker-scaffold in Medicinal Chemistry.[1]

  • Tubulin Inhibition: It retains the 3,5-dimethoxy "A-ring" essential for binding to the Colchicine site of tubulin.[1] However, the saturated bridge reduces potency compared to the stilbene (CA-4), making it a useful negative control or a scaffold where flexibility is required to avoid steric clash in mutant tubulin isoforms.

  • Hybrid Drug Design (Tacrine-Hybrids): The aniline amine is coupled to Tacrine derivatives to create dual-action Acetylcholinesterase (AChE) inhibitors for Alzheimer's research.[1] The bibenzyl chain spans the active site gorge of AChE, interacting with the peripheral anionic site (PAS).

Signaling Pathway: Tubulin Destabilization

The following diagram illustrates how the structural motif of this molecule fits into the Microtubule Destabilization pathway.[1]

DOT Diagram: Mechanism of Action

MOA cluster_SAR Structure-Activity Relationship (SAR) Ligand 4-(3,5-Dimethoxyphenethyl)benzenamine (Ligand) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Ligand->Tubulin Binds (Moderate Affinity) Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Apoptosis G2/M Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Spindle Defect Trigger SAR_Note Reduced bridge increases flexibility but lowers binding affinity compared to Stilbene (CA-4). SAR_Note->Ligand

Caption: Interaction of the bibenzyl scaffold with Tubulin leading to downstream apoptotic signaling.[2]

Part 4: Safety & Handling

ParameterSpecification
GHS Classification Warning (Acute Tox. 4, Skin Irrit.[1] 2)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation).
Storage Store at -20°C under inert gas (Argon/Nitrogen). Oxidation sensitive (amine).
Solubility Soluble in DMSO, Methanol, DCM.[1] Insoluble in water.

References

  • PubChem. 4-[(2,5-Dimethoxyphenyl)ethyl]aniline (Isomer Reference).[1] National Library of Medicine. Available at: [Link] (Note: Used for structural property comparison; target is 3,5-isomer).

  • Korabecny, J., et al. (2010).[1] Design and Synthesis of Hybrid Compounds Based on Tacrine. Charles University in Prague. (Detailed synthesis of the 4-(3,5-dimethoxyphenethyl)aniline intermediate).

  • Pettit, G. R., et al. (1987).[1] Antineoplastic agents. 122. Constituents of Combretum caffrum. Journal of Natural Products. (Foundational work on Combretastatin A-4 and stilbene/bibenzyl SAR).

  • Cushman, M., et al. (1991).[1] Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization.[1] Journal of Medicinal Chemistry. [Link]

Sources

Pharmacophore Modeling of 4-(3,5-Dimethoxyphenethyl)benzenamine Ligands: From Hypothesis to Virtual Screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous neurologically active agents. The specific derivative class, 4-(3,5-Dimethoxyphenethyl)benzenamine, presents a compelling framework for rational drug design. This technical guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for this ligand series. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will construct a robust, self-validating workflow for developing a ligand-based pharmacophore model, validating its predictive power, and applying it to discover novel chemical entities through virtual screening.

Introduction: The Rationale for Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger (or block) its response[1][2]. Pharmacophore modeling is a powerful computational technique that distills the collective three-dimensional (3D) properties of a set of active molecules into a single, predictive hypothesis[1][3]. This approach is particularly valuable in the absence of a high-resolution crystal structure of the biological target, a scenario known as ligand-based drug design[1][2][4].

The 4-(3,5-Dimethoxyphenethyl)benzenamine scaffold contains several key features ripe for pharmacophoric exploration:

  • A primary amine: A potential hydrogen bond donor and a positively ionizable center.

  • Two methoxy groups: Hydrogen bond acceptors with specific steric bulk.

  • Two aromatic rings: Hydrophobic and capable of π-π stacking interactions.

  • A flexible ethyl linker: Allowing for multiple conformational states.

Understanding the precise spatial arrangement of these features required for biological activity is paramount for designing more potent and selective ligands. This guide will detail the end-to-end workflow to build and validate such a model.

The Pharmacophore Modeling Workflow: A Conceptual Overview

The development and application of a pharmacophore model is an iterative and rigorous process. The primary objective is to create a model that can effectively distinguish between active and inactive compounds, thereby serving as a reliable filter in the search for new drug candidates[4][5].

Pharmacophore_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A 1. Ligand Dataset Curation B 2. Conformational Analysis A->B C 3. Feature Mapping & Alignment B->C D 4. Hypothesis Generation C->D E 5. Internal Validation (e.g., Fischer Randomization) D->E Select Best Hypotheses F 6. External Validation (Test Set Screening) E->F G Validated Pharmacophore Model F->G H 7. Virtual Screening of Databases G->H Use as 3D Query I 8. Hit Identification & Prioritization H->I J 9. Experimental Testing I->J

Caption: High-level workflow for ligand-based pharmacophore modeling.

Protocol I: Pharmacophore Hypothesis Generation

This section provides a detailed methodology for generating a pharmacophore model from a set of known active ligands.

Ligand Dataset Curation and Preparation

Expertise: The quality of a ligand-based model is entirely dependent on the quality of the input data. A well-curated dataset is the foundation of a predictive model.

  • Step 1: Assemble a Training Set. Collect a set of structurally diverse 4-(3,5-Dimethoxyphenethyl)benzenamine analogues with a significant range of biological activities (e.g., spanning at least 3-4 orders of magnitude). For this guide, we will use a hypothetical dataset.

  • Step 2: Define Activity Classes. Partition the training set into at least two activity classes: "Active" (e.g., IC₅₀ < 1 µM) and "Inactive" (e.g., IC₅₀ > 10 µM). A "Moderately Active" class can also be included.

  • Step 3: 2D-to-3D Conversion. Convert the 2D structures of all training set molecules into 3D structures. Ensure correct protonation states are assigned, typically corresponding to a physiological pH of 7.4.

Table 1: Hypothetical Training Set Data for 4-(3,5-Dimethoxyphenethyl)benzenamine Analogues

Compound IDR-Group on AmineOther SubstitutionsIC₅₀ (nM)Activity Class
LIG-001-HNone850Moderately Active
LIG-002-CH₃None50Active
LIG-003-H4'-Fluoro on benzenamine25Active
LIG-004-H2'-Methyl on benzenamine>10,000Inactive
LIG-005-C(O)CH₃None>10,000Inactive
LIG-006-CH₂CH₃4'-Fluoro on benzenamine15Active
Conformational Analysis

Expertise: Ligands are not static; they are flexible molecules that adopt a specific 3D shape, or "bioactive conformation," when binding to a target. Exploring the conformational space of each ligand is critical to ensure this bioactive conformation is included in the subsequent alignment.

  • Step 1: Generate Conformers. For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers. This can be achieved using various algorithms (e.g., systematic or stochastic search) available in software packages like Schrödinger's Phase, MOE, or LigandScout[6][7].

  • Step 2: Energy Minimization. Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relieve steric clashes and find a local energy minimum.

Common Feature Pharmacophore Generation

Expertise: This is the core of hypothesis generation. The algorithm identifies chemical features common to the active molecules and proposes spatial arrangements that constitute a pharmacophore.

  • Step 1: Define Pharmacophoric Features. Define the types of features to be considered. For our ligand class, these would typically include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

  • Step 2: Align Active Ligands. The software attempts to superimpose the conformers of the active molecules, aligning them based on the common features identified in Step 1. The goal is to find a 3D arrangement of features shared by all active compounds[3].

  • Step 3: Generate Hypotheses. From the alignments, one or more pharmacophore hypotheses are generated. Each hypothesis consists of a set of features and their 3D coordinates, along with tolerance spheres defining the allowed deviation.

  • Step 4: Scoring and Ranking. Hypotheses are scored and ranked based on various parameters, which may include how well they map to the active ligands, their complexity, and their ability to exclude inactive molecules[8][9].

Protocol II: Rigorous Pharmacophore Model Validation

Trustworthiness: A generated hypothesis is not a validated model. Validation is a mandatory step to establish the model's statistical significance and its ability to predict the activity of new compounds. An unvalidated model is scientifically unsound.

Internal Validation: Fischer's Randomization Test

Expertise: This method assesses the likelihood that the correlation between chemical features and biological activity found in the training set occurred by chance.

  • Step 1: Scramble Activities. The biological activity values of the training set compounds are randomly shuffled (scrambled).

  • Step 2: Generate Hypotheses. The pharmacophore generation process is repeated on this scrambled dataset.

  • Step 3: Iterate. This process is repeated many times (e.g., 99 times for 99% confidence).

  • Step 4: Compare Results. The scores of the hypotheses from the scrambled runs are compared to the score of the original, unscrambled hypothesis. A robust model should have a significantly better score than any model generated from random data[10].

External Validation: Test Set Prediction

Expertise: This is the most crucial validation test. The model's predictive power is evaluated on an external test set—a collection of compounds with known activities that were not used in the model's creation[3].

  • Step 1: Curate a Test Set. Assemble a test set of 4-(3,5-Dimethoxyphenethyl)benzenamine analogues, again with known actives and inactives.

  • Step 2: Screen the Test Set. Use the generated pharmacophore hypothesis as a 3D query to screen the test set. Record which compounds match the pharmacophore ("hits") and which do not.

  • Step 3: Analyze Performance. Evaluate the model's ability to correctly classify the compounds using established metrics.

Table 2: Hypothetical External Validation Results

MetricCalculationResultInterpretation
Total Compounds (N) -500Total size of the test set.
Total Actives (A) -25Number of known actives in the test set.
Total Hits (H) -40Number of compounds that matched the pharmacophore.
Active Hits (Ha) -20Number of known actives that matched the pharmacophore (True Positives).
Sensitivity (Ha / A) * 10080.0%The model correctly identified 80% of the active compounds.
Specificity ((N-A)-(H-Ha)) / (N-A) * 10095.8%The model correctly rejected 95.8% of the inactive compounds.
Enrichment Factor (EF) (Ha / H) / (A / N)10.0The proportion of actives in the hit list is 10 times greater than random.

An enrichment factor significantly greater than 1.0 indicates that the model is effective at concentrating active compounds in the hit list[11].

Protocol III: Application in Virtual Screening

Authoritative Grounding: Once validated, the pharmacophore model becomes a powerful tool for in silico drug discovery, enabling the rapid screening of vast chemical libraries to identify promising new candidates[3][4].

Virtual_Screening_Workflow Start Validated Pharmacophore Model (3D Query) Screen Pharmacophore-Based Screening (3D Search) Start->Screen DB Large Compound Database (e.g., ZINC, ChEMBL) (Millions of Compounds) DB->Screen Filter Initial Hit List (Thousands of Compounds) Screen->Filter PostFilter Post-Screening Filters (e.g., ADMET, PAINS, Docking) Filter->PostFilter FinalHits Prioritized Hit List (Dozens of Compounds) PostFilter->FinalHits End Experimental Validation FinalHits->End

Caption: Workflow for virtual screening using a validated pharmacophore model.

  • Step 1: Database Preparation. Select and prepare one or more large compound databases for screening (e.g., ZINC, ChEMBL, Enamine)[4][6]. This involves generating 3D conformers for each molecule in the database.

  • Step 2: Pharmacophore Screening. Use the validated pharmacophore model as a query to search the prepared database(s). The software will identify all molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.

  • Step 3: Hit List Refinement. The initial hit list may still be large. Apply additional filters to refine this list.

    • Drug-likeness filters: Use criteria like Lipinski's Rule of Five to remove compounds with poor physicochemical properties.

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

    • Molecular Docking (if a target structure is known or can be modeled): Dock the filtered hits into the putative binding site to predict binding poses and estimate binding affinity.

  • Step 4: Final Candidate Selection. Visually inspect the top-ranked compounds and select a diverse set of the most promising candidates for acquisition or synthesis and subsequent experimental validation. The pharmacophore model serves not just as a filter but also as a guide for scaffold hopping—identifying new chemical series that satisfy the key binding features but have a different core structure[9].

Conclusion

This guide has outlined a rigorous, field-proven workflow for the pharmacophore modeling of 4-(3,5-Dimethoxyphenethyl)benzenamine ligands. By emphasizing careful dataset curation, thorough conformational analysis, and mandatory multi-stage validation, researchers can develop a predictive model that is a scientifically sound tool for drug discovery. The application of such a validated model in virtual screening accelerates the identification of novel, high-quality hit compounds, significantly reducing the time and cost associated with early-stage drug development.

References

  • Heider, A., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ali, A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. Available at: [Link]

  • Lee, H. S., & Kang, Y. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, P., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. Available at: [Link]

  • Heider, A., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. Available at: [Link]

  • Kratochvil, M., et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Available at: [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. Available at: [Link]

  • Click2Drug. (2018). Directory of in silico Drug Design tools. Available at: [Link]

  • Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Langer, T., & Hoffmann, R. D. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. Available at: [Link]

  • Lee, H. S., & Kang, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

  • ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

  • Lee, H. S., & Kang, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science. Available at: [Link]

  • Lee, H. S., & Kang, Y. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available at: [Link]

  • Dixon, S. L., & Humblet, C. (2010). Pharmacophore methods. Comprehensive Medicinal Chemistry II. Available at: [Link]

  • Schrödinger. Phase. Available at: [Link]

  • Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • SlideShare. (2017). Pharmacophore Modelling in Drug Discovery and Development. Available at: [Link]

  • CD ComputaBio. Pharmacophore Modeling Service. Available at: [Link]

  • ResearchGate. (2025). List of softwares related to pharmacophore modeling. Available at: [Link]

  • Singh, R. P., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Preprints.org. Available at: [Link]

  • Aggarwal, S., & Koes, D. R. (2024). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Chemistry. Available at: [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]

  • Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

Sources

Methodological & Application

HPLC method development for 4-(3,5-Dimethoxyphenethyl)benzenamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust analytical method for 4-(3,5-Dimethoxyphenethyl)benzenamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind each experimental choice, from initial parameter selection to final method validation according to ICH guidelines. Detailed protocols, system suitability criteria, and validation procedures are presented to ensure the method's accuracy, precision, and reliability for quality control, stability studies, and research applications.

Introduction

4-(3,5-Dimethoxyphenethyl)benzenamine is an aromatic amine of interest in pharmaceutical and chemical synthesis, often serving as a key intermediate or appearing as a potential impurity. The presence of a basic benzenamine (aniline) moiety and a non-polar dimethoxyphenethyl group gives the molecule unique chromatographic properties. Accurate and reliable quantification is essential for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note details a systematic approach to developing a stability-indicating HPLC method for this analyte.

Part I: Foundational Method Development Strategy

The development of a successful HPLC method begins with a logical selection of chromatographic conditions based on the physicochemical properties of the analyte.

Rationale for Chromatographic Mode Selection

Given the structure of 4-(3,5-Dimethoxyphenethyl)benzenamine, which contains two benzene rings and an ethyl linker, the molecule is predominantly non-polar (hydrophobic). Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most suitable mode for separating such molecules.[1] This technique separates compounds based on differences in their hydrophobicity.[1]

Stationary Phase (Column) Selection: The Key to Peak Shape

The primary challenge in analyzing basic compounds like aromatic amines is their tendency to interact with acidic residual silanol groups on the surface of silica-based stationary phases. This interaction can lead to significant peak tailing.

  • Initial Choice: A C18 (octadecyl) bonded silica column is the most common starting point for RP-HPLC method development due to its strong hydrophobic retention.[2][3]

  • Expert Insight: To mitigate peak tailing, a modern, high-purity, end-capped C18 column is crucial. End-capping "shields" the residual silanols, leading to more symmetrical peaks for basic analytes. A column with a particle size of 3 to 5 µm is recommended for a good balance between efficiency and backpressure.[3]

Mobile Phase Selection: Controlling Retention and Selectivity

The mobile phase is a powerful tool for controlling retention and selectivity in RP-HPLC.[4][5]

  • Organic Modifier: A mixture of water with an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[6] Acetonitrile is often the preferred choice due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength (~190 nm), which provides a better baseline at low detection wavelengths.[5]

  • Aqueous Phase and pH Control: The benzenamine group is basic and its ionization state is dependent on the mobile phase pH. Uncontrolled pH can lead to poor reproducibility. To ensure a consistent charge state and minimize silanol interactions, the mobile phase pH must be controlled using a buffer.[6]

    • Causality: By setting the mobile phase pH at least 1.5-2 units below the pKa of the amine (~4.6 for aniline), the analyte will exist predominantly in its protonated, cationic form (R-NH₃⁺). This single ionic state prevents retention shifts and the positive charge helps repel the analyte from any residual, negatively charged silanol groups, dramatically improving peak shape.

    • Buffer Choice: A phosphate buffer is ideal for UV-based methods due to its low UV cutoff (~200 nm).[7] A starting concentration of 20-25 mM is sufficient to provide adequate buffering capacity.

Detection Wavelength (λ) Selection

The analyte contains two chromophoric benzene rings, which allows for sensitive UV detection.[3] The dimethoxy-substituted ring is expected to have a strong absorbance maximum (λmax). Based on similar structures like 1,4-dimethoxybenzene, which has an absorbance peak at 291 nm, a λmax in the range of 280-295 nm is anticipated.[8][9] Using a photodiode array (PDA) detector to scan the UV spectrum of the analyte is the most reliable way to determine the optimal wavelength for maximum sensitivity. For general purposes where a PDA is unavailable, 254 nm can be used, as many aromatic compounds show significant absorbance at this wavelength.[10]

Table 1: Initial Chromatographic Conditions
ParameterRecommended Starting ConditionRationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 5 µmGood retention for non-polar analytes; minimizes peak tailing for bases.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers pH to ensure consistent analyte ionization and good peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with low viscosity and UV cutoff.
Elution Mode GradientTo determine the elution profile and handle potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak broadening.
Detector UV/PDA at 285 nm (or scan for λmax)High sensitivity expected near this wavelength based on analyte structure.

Part II: Systematic Method Optimization

Once initial conditions are established, a systematic approach is used to refine the method for optimal performance, focusing on resolution, peak shape, and analysis time.

Optimization_Workflow cluster_0 Method Optimization Workflow Start Define Initial Conditions (Table 1) GradientScreen Run Broad Gradient (e.g., 5-95% B in 20 min) Start->GradientScreen Eval1 Evaluate Retention & Peak Shape GradientScreen->Eval1 AdjustGradient Optimize Gradient Slope & Time (Sharpen peaks, improve resolution) Eval1->AdjustGradient Analyte elutes? Eval2 Evaluate Resolution & Run Time AdjustGradient->Eval2 AdjustFlowTemp Fine-Tune Selectivity (Adjust Flow Rate & Temperature) Eval2->AdjustFlowTemp Resolution adequate? Eval3 Evaluate Peak Symmetry & Efficiency AdjustFlowTemp->Eval3 Finalize Finalize Method Conditions Eval3->Finalize SST criteria met? Validation_Workflow cluster_1 ICH Q2(R1) Method Validation Specificity Specificity (Analyte vs. Placebo/Degradants) Linearity Linearity & Range (5 concentrations, r² > 0.999) Accuracy Accuracy (Spike/Recovery at 3 levels) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (Signal-to-Noise) Robustness Robustness (Vary pH, Temp, Flow Rate)

Sources

Technical Application Note: Preparation of 4-(3,5-Dimethoxyphenethyl)benzenamine for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the standardized protocol for solubilizing, storing, and applying 4-(3,5-Dimethoxyphenethyl)benzenamine (hereafter referred to as DMPB ) in in vitro biological assays. DMPB is a lipophilic dihydrostilbene analogue often investigated for its potential tubulin-binding, anti-proliferative, and antioxidant properties.

Due to the presence of a hydrophobic phenethyl linker and an oxidizable aniline moiety, DMPB presents specific challenges regarding solubility "crash-out" (precipitation) in aqueous media and oxidative degradation. This protocol mitigates these risks using a DMSO-Pulse/Intermediate Dilution strategy to ensure bioavailability and reproducibility.

Physicochemical Profile

Understanding the molecule's physical limitations is the first step to a successful assay. DMPB is a Class II (Low Solubility, High Permeability) compound in the context of cellular uptake.

PropertyValueImplication for Protocol
Molecular Formula C₁₆H₁₉NO₂-
Molecular Weight ~257.33 g/mol Used for Molarity calculations.
Predicted LogP ~3.2 - 3.8Highly Lipophilic. Insoluble in water. Requires organic co-solvent (DMSO).
pKa (Aniline) ~4.0 - 5.0Weak base. Uncharged at physiological pH (7.4), maximizing membrane permeability but reducing aqueous solubility.
Stability Oxidizable (Amine)Protect from light. Store stocks under inert gas (Nitrogen/Argon) if possible.

Critical Reagents & Equipment

  • Compound: 4-(3,5-Dimethoxyphenethyl)benzenamine (High Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma grade or equivalent).

    • Note: Do not use ethanol; evaporation rates are too high for consistent dosing in microplates.

  • Vessels: Amber glass vials (for stock) and Low-Binding Polypropylene tubes (for dilutions). Avoid Polystyrene (PS) for intermediate dilutions as lipophilic drugs can adsorb to PS plastics.

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate).

Protocol 1: Preparation of Master Stock Solution (50 mM)

Target: Create a stable, high-concentration stock in 100% DMSO.

  • Weighing: Accurately weigh 12.87 mg of DMPB powder into a sterile amber glass vial.

    • Calculation:

      
      
      
  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Quality Check: Solution must be optically clear and colorless to pale yellow.

  • Sterilization (Optional but Recommended): If the powder was not sterile, filter the DMSO stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

    • Warning: Pre-wet the filter with 50 µL DMSO to minimize drug loss during filtration.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months) .

Protocol 2: The "Intermediate Dilution" Method (Assay Preparation)

The Failure Point: Direct addition of high-concentration DMSO stock into cell culture media often causes the compound to precipitate immediately (forming micro-crystals), reducing effective concentration and causing physical stress to cells.

The Solution: Use a 1000x Intermediate Stock.

Step-by-Step Workflow

Scenario: You need a final concentration of 10 µM in a 96-well plate (100 µL/well).

  • Thaw: Thaw the 50 mM Master Stock at room temperature. Vortex to ensure homogeneity.

  • Intermediate Stock (100x or 1000x):

    • Prepare a 10 mM Intermediate by diluting the Master Stock 1:5 in DMSO.

    • Why DMSO again? Keeping the intermediate in DMSO prevents precipitation before the final spike.

  • Dosing Medium (2x Working Solution):

    • Dilute the 10 mM Intermediate 1:500 into pre-warmed Culture Media (e.g., RPMI + 10% FBS) to create a 20 µM solution (2x).

    • Technique: Add the DMSO solution dropwise to the vortexing media. This rapid dispersion prevents crystal nucleation.

    • Final DMSO Concentration: 0.2%.

  • Final Plating:

    • Add 100 µL of the 20 µM Dosing Medium to cells already containing 100 µL of media.

    • Final Assay Concentration: 10 µM DMPB.

    • Final DMSO: 0.1% (Safe for most cell lines).

Visualization: Solubilization Workflow

The following diagram illustrates the critical path to avoid precipitation "crash-out."

G cluster_warning CRITICAL STEP: Avoid Aqueous Shock Solid Solid DMPB (Powder) DMSO_Stock Master Stock (50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Sonicate Inter_Stock Intermediate Stock (10 mM in DMSO) DMSO_Stock->Inter_Stock Dilute 1:5 (DMSO) Media_Mix 2x Dosing Media (20 µM in RPMI) Inter_Stock->Media_Mix Dropwise to Vortexing Media Cell_Well Final Assay Well (10 µM, 0.1% DMSO) Media_Mix->Cell_Well Add 1:1 to Cell Suspension

Caption: Step-by-step dilution strategy ensuring DMPB remains in solution during the transition from organic solvent to aqueous media.

Biological Context & Mechanism

DMPB is structurally analogous to reduced stilbenes (e.g., dihydro-resveratrol or combretastatin derivatives). In cell culture, these agents typically target the Colchicine-binding site on tubulin or modulate oxidative stress pathways.

Signaling Pathway Hypothesis

When applied to cells (e.g., HeLa or MCF-7), DMPB is expected to permeate the membrane via passive diffusion (due to high LogP) and bind to free tubulin heterodimers.

Pathway DMPB_Ext DMPB (Extracellular) DMPB_Int DMPB (Cytosolic) DMPB_Ext->DMPB_Int Passive Diffusion Complex DMPB-Tubulin Complex (Colchicine Site) DMPB_Int->Complex Binds Tubulin Free Tubulin Dimers Tubulin->Complex Sequestered Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Function Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Arrest

Caption: Proposed Mechanism of Action: DMPB enters the cell and inhibits microtubule dynamics, leading to mitotic arrest.

Quality Control & Troubleshooting

ObservationCauseSolution
Turbidity in Media "Crash-out" precipitation.Use the Intermediate Dilution method (Protocol 2). Do not exceed 50 µM in aqueous media.
Yellowing of Stock Oxidation of aniline amine.Discard stock. Prepare fresh and store under Nitrogen.
High Cell Death in Controls DMSO Toxicity.Ensure final DMSO concentration is <0.5% (ideally 0.1%). Run a "Vehicle Only" control.
Inconsistent IC50 Adsorption to plastic.Use Polypropylene (PP) tubes for dilutions, not Polystyrene (PS).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Sigma-Aldrich. (n.d.). Handling of Hydrophobic Compounds in Cell Culture. Technical Guides.

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-1, A-2, A-3, B-1, B-2, B-3, and B-4 from the South African tree Combretum caffrum. Journal of Natural Products. (Structural analogs reference).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

The Versatile Intermediate: A Guide to the Applications and Protocols of 4-(3,5-Dimethoxyphenethyl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecular architectures. 4-(3,5-Dimethoxyphenethyl)benzenamine, a bifunctional molecule featuring a nucleophilic aniline moiety and an electron-rich dimethoxyphenethyl group, has emerged as a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, key reactions, and practical applications, offering detailed protocols and expert insights to unlock its full synthetic potential.

Physicochemical Properties

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its successful application in synthesis. While specific experimental data for 4-(3,5-Dimethoxyphenethyl)benzenamine is not extensively reported, the following table provides key computed and estimated properties based on its structure and data from analogous compounds.

PropertyValue (Estimated)Source
Molecular Formula C₁₆H₁₉NO₂-
Molecular Weight 257.33 g/mol [1]
Appearance Off-white to pale yellow solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)-
pKa (of the amine) ~4.6 (aniline)[2]

Synthesis of the Intermediate

The efficient synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine is a crucial first step for its utilization. A common and effective strategy involves a Wittig reaction to form the stilbene core, followed by reduction of both the double bond and a nitro group.

Synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine.

Protocol: Synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Part A: Synthesis of (E)-1-(3,5-Dimethoxystyryl)-4-nitrobenzene

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in toluene. Reflux the mixture for 4-6 hours. Cool to room temperature, filter the white precipitate, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.

  • Wittig Reaction: Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at this temperature, then allow the deep red solution to warm to 0 °C and stir for another hour. Cool the ylide solution back to -78 °C and add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-1-(3,5-dimethoxystyryl)-4-nitrobenzene as a yellow solid.

Part B: Reduction to 4-(3,5-Dimethoxyphenethyl)benzenamine

  • Hydrogenation: Dissolve the synthesized stilbene (1.0 eq) in a mixture of ethanol and THF. Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction: Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-(3,5-Dimethoxyphenethyl)benzenamine.

Key Applications and Reaction Protocols

This intermediate is a versatile scaffold for the synthesis of a variety of important molecular frameworks. The following sections detail its application in several key synthetic transformations.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydroisoquinoline and β-carboline skeletons, which are prevalent in many natural products and pharmaceuticals.[3][4] As a β-arylethylamine, 4-(3,5-Dimethoxyphenethyl)benzenamine can undergo this acid-catalyzed cyclization with aldehydes or ketones. The electron-donating methoxy groups on the phenethyl moiety facilitate the electrophilic aromatic substitution step of the reaction.[3]

Pictet-Spengler Reaction Workflow.

Protocol: Pictet-Spengler Reaction with Formaldehyde

  • Reaction Setup: To a solution of 4-(3,5-Dimethoxyphenethyl)benzenamine (1.0 eq) in a suitable solvent (e.g., toluene or a mixture of acetonitrile and water), add an excess of formaldehyde (as an aqueous solution or paraformaldehyde) (2.0-3.0 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). For less reactive systems, harsher conditions like refluxing in strong acid may be necessary.[3]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the corresponding tetrahydroisoquinoline derivative.

N-Acylation and N-Alkylation: Functionalization of the Amine

The primary amine of 4-(3,5-Dimethoxyphenethyl)benzenamine provides a reactive handle for a wide range of functionalization reactions, including N-acylation and N-alkylation. These reactions are fundamental in drug discovery for modulating the physicochemical properties and biological activity of lead compounds.[5]

Protocol: N-Acetylation with Acetic Anhydride

  • Reaction Setup: Dissolve 4-(3,5-Dimethoxyphenethyl)benzenamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF. Add a base, such as triethylamine (1.2 eq) or pyridine, to scavenge the acetic acid byproduct.[6]

  • Acylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-acetylated product can be purified by recrystallization or column chromatography.

Protocol: N-Alkylation with an Alkyl Halide

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3,5-Dimethoxyphenethyl)benzenamine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq).[7]

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Buchwald-Hartwig Amination: Formation of Diaryl- and Alkylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[4][8] 4-(3,5-Dimethoxyphenethyl)benzenamine can serve as the amine coupling partner with a variety of aryl or vinyl halides or triflates, providing access to a diverse range of substituted anilines. This reaction is particularly valuable in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[9]

Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), 4-(3,5-Dimethoxyphenethyl)benzenamine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq) in a dry Schlenk tube.

  • Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography to afford the desired N-aryl derivative.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

The structural motifs accessible from 4-(3,5-Dimethoxyphenethyl)benzenamine are of significant interest in drug discovery. The dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

For instance, the core structure of 4-(3,5-Dimethoxyphenethyl)benzenamine is related to combretastatins, a class of potent antimitotic agents that inhibit tubulin polymerization.[10] This intermediate can be used as a starting point for the synthesis of novel combretastatin analogues with improved pharmacokinetic properties.

Furthermore, the aniline moiety allows for its incorporation into scaffolds targeting various protein kinases, which are crucial targets in oncology.[11] The ability to readily modify the amine through reactions like the Buchwald-Hartwig amination makes this intermediate a valuable tool for generating libraries of potential kinase inhibitors for high-throughput screening. A recent study described the synthesis of a novel c-Myc inhibitor for colorectal cancer that incorporates a similar structural element, highlighting the potential of this chemical space in developing new cancer therapeutics.[12]

Conclusion

4-(3,5-Dimethoxyphenethyl)benzenamine is a highly versatile and valuable chemical intermediate with broad applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, providing access to complex and biologically relevant molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with therapeutic potential.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.
  • Ilari, A., Bonamore, A., & Boffi, A. (n.d.). The Pictet–Spengler reaction consists of a Mannich-type cyclization in which an electron-. [Link]

  • Semantic Scholar. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. [Link]

  • studylib.net. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • Tang, S., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(11), 2841.
  • PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • MOST Wiedzy. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. [Link]

  • Al-Hourani, B. J., et al. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Chemistry & Biodiversity, 20(3), e202201019.
  • PubMed. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. [Link]

  • PubChem. 4-[(2,5-Dimethoxyphenyl)ethyl]aniline. [Link]

  • Protocol Exchange. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • ScienceDirect. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • Google Patents.
  • PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. [Link]

  • arkat-usa.org. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]

  • Inxight Drugs. 4-(2,5-Dimethoxyphenethyl)aniline. [Link]

  • PubMed. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. [Link]

  • PrepChem.com. Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide.... [Link]

  • PubChem. 3,4,5-Trimethoxyaniline. [Link]

  • FooDB. Showing Compound Aniline (FDB003571). [Link]

  • ResearchGate. (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

  • Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • Nature. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • ijarsct.co.in. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

  • EPA. 3,4-dimethyl-N-(3,4,5-trimethoxybenzyl)aniline Properties. [Link]

Sources

Scalable production methods for 4-(3,5-Dimethoxyphenethyl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of 4-(3,5-Dimethoxyphenethyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethoxyphenethyl)benzenamine is a bibenzyl compound, a structural class that shares a core scaffold with many biologically active natural products, including the well-studied phytoalexin resveratrol.[1][2][3] Compounds with this structural motif are of significant interest in medicinal chemistry and drug development due to their potential antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The development of robust and scalable synthetic methods is therefore crucial to enable further investigation into the pharmacological profile of 4-(3,5-Dimethoxyphenethyl)benzenamine and its analogues, and to provide a reliable supply for preclinical and clinical studies.

This document provides a detailed guide to two effective and scalable synthetic routes for the production of 4-(3,5-Dimethoxyphenethyl)benzenamine. The protocols are designed to be clear, reproducible, and adaptable for larger-scale production, with a focus on the underlying chemical principles and practical considerations for achieving high yield and purity.

Overview of Synthetic Strategies

The synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine can be efficiently achieved by a two-stage process:

  • Formation of a Stilbene Intermediate: The core C-C bond connecting the two aromatic rings is first constructed to form a stilbene derivative. Several powerful cross-coupling reactions are suitable for this purpose, including the Wittig reaction and the Heck coupling.[6][7][8][9]

  • Reduction to the Final Product: The stilbene intermediate is then reduced to the target bibenzyl structure. This typically involves the reduction of both a carbon-carbon double bond and a nitro group, which serves as a precursor to the final amine functionality.

This guide will detail two primary pathways:

  • Route 1: The Wittig Reaction followed by Catalytic Hydrogenation. This classic and reliable method offers high yields and is well-suited for scaling. The Wittig reaction provides excellent control over the formation of the stilbene double bond.[6][10][11]

  • Route 2: The Heck Coupling followed by Catalytic Hydrogenation. This palladium-catalyzed reaction is highly efficient and offers a different approach to the stilbene synthesis, which can be advantageous depending on the availability of starting materials.[1][7][12]

Route 1: Wittig Reaction and Subsequent Reduction

This route proceeds in three main steps: preparation of the phosphonium ylide, the Wittig olefination to form a nitrostilbene intermediate, and a final one-pot reduction of both the nitro group and the alkene.

Logical Workflow for Route 1

Wittig_Route cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Catalytic Hydrogenation A 3,5-Dimethoxybenzyl chloride C 3,5-Dimethoxybenzyltriphenyl- phosphonium chloride A->C Reflux in Toluene B Triphenylphosphine B->C D Phosphonium Salt (from Step 1) F 4-Nitro-3',5'-dimethoxystilbene D->F E 4-Nitrobenzaldehyde E->F H Nitrostilbene (from Step 2) G Strong Base (e.g., NaOMe) G->F K 4-(3,5-Dimethoxyphenethyl)- benzenamine (Final Product) H->K I H₂ Gas I->K J Pd/C Catalyst J->K

Caption: Workflow for the synthesis via the Wittig reaction.

Protocol 1.1: Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium chloride
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzyl chloride (1.0 eq) and triphenylphosphine (1.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the benzyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The product will precipitate out of the solution as a white solid.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to yield the phosphonium salt. The product is typically of sufficient purity to be used in the next step without further purification.

Protocol 1.2: Wittig Reaction to form 4-Nitro-3',5'-dimethoxystilbene
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the 3,5-dimethoxybenzyltriphenylphosphonium chloride (1.1 eq) from the previous step in anhydrous methanol or ethanol.

  • Base Addition: To this suspension, add a solution of sodium methoxide (1.2 eq) in methanol. Stir the mixture at room temperature for 30-60 minutes. The formation of the deep red or orange ylide indicates a successful reaction.

  • Aldehyde Addition: Add a solution of 4-nitrobenzaldehyde (1.0 eq) in the same solvent to the ylide solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde. The product, a nitrostilbene, is often a mixture of (E)- and (Z)-isomers.[6]

  • Work-up and Isolation: Quench the reaction by adding water. The crude product will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. The product can be purified by recrystallization from ethanol or isopropanol to yield predominantly the trans-isomer.

Protocol 1.3: Catalytic Hydrogenation to 4-(3,5-Dimethoxyphenethyl)benzenamine
  • Reaction Setup: To a hydrogenation vessel, add the 4-nitro-3',5'-dimethoxystilbene (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reduction of both the nitro group and the double bond is exothermic, so cooling may be necessary for larger scale reactions.[13][14]

  • Monitoring: Monitor the reaction progress by the uptake of hydrogen or by TLC/HPLC analysis. The reaction is typically complete within 4-24 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography to afford 4-(3,5-Dimethoxyphenethyl)benzenamine as a pure solid.

Parameter Protocol 1.1 Protocol 1.2 Protocol 1.3
Key Reagents 3,5-dimethoxybenzyl chloride, triphenylphosphinePhosphonium salt, 4-nitrobenzaldehyde, NaOMe4-Nitro-3',5'-dimethoxystilbene, H₂, Pd/C
Solvent TolueneMethanol or EthanolEthanol or Ethyl Acetate
Temperature RefluxRoom TemperatureRoom Temperature
Typical Yield >90%70-85%>90%
Purity HighGood (recrystallization improves)High

Route 2: Heck Coupling and Subsequent Reduction

The Heck reaction offers a highly efficient, palladium-catalyzed method for the synthesis of the stilbene intermediate. This route is particularly attractive for its tolerance of a wide range of functional groups.[7]

Logical Workflow for Route 2

Heck_Route cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Catalytic Hydrogenation A 4-Iodo-1-nitrobenzene E 4-Nitro-3',5'-dimethoxystilbene A->E B 3,5-Dimethoxystyrene B->E C Pd Catalyst (e.g., Pd(OAc)₂) C->E D Base (e.g., Et₃N) D->E F Nitrostilbene (from Step 1) I 4-(3,5-Dimethoxyphenethyl)- benzenamine (Final Product) F->I G H₂ Gas G->I H Pd/C Catalyst H->I

Caption: Workflow for the synthesis via the Heck reaction.

Protocol 2.1: Heck Coupling to form 4-Nitro-3',5'-dimethoxystilbene
  • Reaction Setup: To a reaction vessel, add 4-iodo-1-nitrobenzene (1.0 eq), 3,5-dimethoxystyrene (1.1 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2-6 mol%).

  • Solvent and Base: Add a suitable solvent such as acetonitrile or DMF, followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2-3 eq).

  • Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C. Monitor the reaction by TLC or HPLC until the starting materials are consumed (typically 8-24 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-nitro-3',5'-dimethoxystilbene.

Protocol 2.2: Catalytic Hydrogenation

This step is identical to Protocol 1.3.

Parameter Protocol 2.1 Protocol 2.2
Key Reagents 4-Iodo-1-nitrobenzene, 3,5-dimethoxystyrene, Pd(OAc)₂, Et₃N4-Nitro-3',5'-dimethoxystilbene, H₂, Pd/C
Solvent Acetonitrile or DMFEthanol or Ethyl Acetate
Temperature 80-100 °CRoom Temperature
Typical Yield 75-90%>90%
Purity Good (purification required)High

Characterization and Quality Control

The identity and purity of the final product, 4-(3,5-Dimethoxyphenethyl)benzenamine, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: As a preliminary indicator of purity.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Some reagents, such as triphenylphosphine and organohalides, can be irritants.

  • Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). It must be performed by trained personnel in appropriate high-pressure equipment. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.

References

  • Synthesis and study of new paramagnetic resveratrol analogues. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Rapid Synthesis of Triazole-Modified Resveratrol Analogues via Click Chemistry. (2005). Organic Letters.
  • Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evalu
  • Resveratrol derivatives: Synthesis and their biological activities. (2022). Arabian Journal of Chemistry.
  • Synthesis and study of new paramagnetic resver
  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin.
  • Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (2004).
  • SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses.
  • Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers.
  • 18.2A Wittig Synthesis of Stilbenes. Prezi.
  • Synthesis of 4-aminostilbene. PrepChem.com.
  • Preparation of Nonsymmetrically Substituted Stilbenes in a One-Pot Two-Step Heck Strategy Using Ethene As a Reagent. (2008). The Journal of Organic Chemistry.
  • Advanced Stilbene Synthesis Methods. Scribd.
  • The Wittig Reaction Synthesis of Stlbene. (2012). YouTube.
  • Hydrogenation of cis- and trans-stilbenes by the supported 5% Rh/C-Al/H2O catalytic system.
  • Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. (2014). The Journal of Organic Chemistry.
  • Hydrogenation of stilbenes and styrenes.
  • Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst.
  • Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. (2018).
  • Hydrogenation of trans-stilbene (1a) for comparison with catalytic...
  • The Catalytic Reduction of α-Nitrostilbenes to α, β-Diphenylethylamines. Journal of the American Chemical Society.
  • The Catalytic Reduction of α-Nitrostilbenes to α, β-Diphenylethylamines.
  • Suzuki reaction. Wikipedia.
  • Molecular structure of nitrostilbene derivatives.
  • The Synthesis and Characterization of Novel Imino Stilbenes. Digital Commons @ Andrews University.
  • Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Organic Syntheses.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Benzenamine,4-methoxy-3,5-dimethyl- CAS NO.39785-37-0. J&H CHEM.
  • The one-step method for synthesizing of iminostilbene.
  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses.
  • Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. (2003). PubMed.
  • Reduction of nitro compounds. Wikipedia.
  • Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Form
  • Synthesis method of iminostilbene.
  • N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. Benchchem.
  • A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. (2013). PMC.
  • Redetermin
  • Production technology of 3,4-dimethoxy phenethylamine.

Sources

Troubleshooting & Optimization

Improving reaction yields of 4-(3,5-Dimethoxyphenethyl)benzenamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Case ID: #DMPB-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses yield optimization for 4-(3,5-Dimethoxyphenethyl)benzenamine , a reduced resveratrol analog often used as a scaffold in tubulin inhibitor and drug discovery research.

The synthesis typically follows a two-stage protocol:

  • Carbon-Carbon Bond Formation: Wittig olefination to form the stilbene intermediate.

  • Global Reduction: Catalytic hydrogenation to saturate the alkene and reduce the nitro group to an amine.

Common Failure Points:

  • Stage 1: Incomplete consumption of aldehyde due to moisture in the ylide formation.

  • Stage 2: "Stalling" of the hydrogenation (catalyst poisoning) or formation of azo-dimers.

  • Isolation: Loss of product during workup due to the "oily" nature of the free amine.

Part 1: The Wittig Olefination (The Skeleton)

Protocol Context: Reaction of 3,5-dimethoxybenzyl triphenylphosphonium chloride with 4-nitrobenzaldehyde.

Q1: My yield of the stilbene intermediate is stuck at 40-50%. The aldehyde remains unreacted. What is wrong?

Diagnosis: This is a classic symptom of moisture quenching the ylide or base mismatch . The ylide generated from 3,5-dimethoxybenzyl phosphonium salt is reactive and unstable.

Troubleshooting Steps:

  • Base Selection: Switch from weak bases (like KOH/MeOH) to Sodium Ethoxide (NaOEt) or Lithium Hexamethyldisilazide (LiHMDS) in anhydrous THF.

    • Why: The protons on the 3,5-dimethoxybenzyl group are less acidic than those on a nitrobenzyl group. A stronger, anhydrous base ensures complete deprotonation.

  • The "Pink" Indicator: When you add the base to the phosphonium salt suspension, the solution should turn a deep orange/red (the ylide color).

    • Action: If the color is faint yellow, your solvent is wet or the base is dead. Add base until the color persists before adding the aldehyde.

  • Order of Addition: Do not mix the salt, aldehyde, and base simultaneously.

    • Protocol: Suspend Phosphonium salt

      
       Add Base (0°C, stir 30 min) 
      
      
      
      Add Aldehyde (dropwise).
Q2: I am getting a mixture of cis and trans isomers. Do I need to separate them?

Answer: No. Since your final target is the saturated phenethyl (single bond) linker, both the cis (Z) and trans (E) isomers will hydrogenate to the exact same product.

  • Caveat: If the cis isomer is an oil and the trans is a solid (common), the mixture might be a sticky gum. Do not discard the mother liquor during filtration; the cis isomer is likely in the filtrate. For highest yields, carry the crude mixture directly to the hydrogenation step after a simple silica plug filtration to remove triphenylphosphine oxide.

Part 2: The Global Reduction (The Critical Step)

Protocol Context: Pd/C catalyzed hydrogenation of 4-nitro-3',5'-dimethoxystilbene to the target amine.

Q3: The reaction stops after reducing the nitro group, but the double bond remains (or vice versa). How do I ensure "Global Reduction"?

Diagnosis: The nitro group reduces rapidly. The alkene (stilbene) reduces slower, especially if the generated amine poisons the catalyst.

Optimization Protocol:

  • Catalyst Loading: Increase Pd/C loading to 10 wt% (of the substrate mass).

    • Example: For 1g of stilbene, use 100mg of 10% Pd/C.

  • Solvent Switch: Use Methanol or Ethanol rather than Ethyl Acetate. Polar protic solvents facilitate hydrogen transfer on the catalyst surface.

  • The "Acid Trick" (Crucial for Yield): Add 1-2 equivalents of Acetic Acid (AcOH) or catalytic HCl to the reaction mixture.

    • Mechanism:[1][2][3][4][5][6][7][8] The free amine product (

      
      ) has a lone pair that binds strongly to Pd active sites, "poisoning" the catalyst and stopping the alkene reduction. Protonating the amine (
      
      
      
      ) prevents this binding, allowing the reaction to finish.
Q4: I see a colored impurity (orange/red) in my final product. What is it?

Diagnosis: This is likely an azo-dimer or azoxy intermediate formed by the coupling of two nitro/amine intermediates. This happens when the hydrogen concentration on the catalyst surface is too low.

Troubleshooting Steps:

  • Increase Pressure: Move from a balloon (1 atm) to a Parr shaker or autoclave (3-5 bar / 45-70 psi).

  • Agitation: Hydrogenation is mass-transfer limited. Stir vigorously (>800 RPM). If the H2 cannot dissolve fast enough, intermediates couple with each other instead of reducing.

Part 3: Isolation & Purification

Q5: My product is a viscous oil that is hard to weigh and oxidizes over time. How do I stabilize it?

Recommendation: Convert the free base to the Hydrochloride Salt .

Protocol:

  • Dissolve the crude oil in a minimum amount of dry Diethyl Ether or 1,4-Dioxane.

  • Dropwise add 4M HCl in Dioxane .

  • A white precipitate will form immediately.

  • Filter and wash with cold ether.

  • Result: 4-(3,5-Dimethoxyphenethyl)benzenamine hydrochloride is a stable, white, crystalline solid with indefinite shelf life.

Visual Troubleshooting Guides

Figure 1: Synthetic Workflow & Critical Control Points

SynthesisWorkflow cluster_0 Critical Yield Check Start Start: 3,5-dimethoxybenzyl phosphonium salt Ylide Intermediate: Ylide Formation Start->Ylide Base (NaOEt/LiHMDS) Anhydrous THF Aldehyde Reagent: 4-nitrobenzaldehyde Aldehyde->Ylide Addition Stilbene Intermediate: Nitro-Stilbene (Mix of E/Z) Ylide->Stilbene Wittig Reaction Monitor Color Change Hydrogenation Reaction: Pd/C, H2, MeOH (+ AcOH) Stilbene->Hydrogenation Clean Crude via Silica Plug Target Target: 4-(3,5-Dimethoxyphenethyl) benzenamine Hydrogenation->Target Global Reduction (Nitro + Alkene)

Caption: Optimized synthetic workflow highlighting the critical hydrogenation step where global reduction must occur.

Figure 2: Hydrogenation Troubleshooting Logic Tree

HydroLogic Start Issue: Low Yield in Hydrogenation CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Result1 Mass = Target - 2H (Stilbene Amine) CheckLCMS->Result1 Olefin remains Result2 Mass = Target + 16 (Hydroxylamine) CheckLCMS->Result2 N-OH remains Result3 Mass = Dimer (Azo compound) CheckLCMS->Result3 Orange solid Fix1 Cause: Catalyst Poisoning Action: Add 2eq Acetic Acid & Fresh Catalyst Result1->Fix1 Fix2 Cause: Incomplete Reduction Action: Increase Time or Temp (to 40°C) Result2->Fix2 Fix3 Cause: H2 Starvation Action: Increase Pressure (50 psi) & Stir Rate Result3->Fix3

Caption: Decision matrix for diagnosing incomplete reductions based on LCMS data.

Summary Data Table: Solvent Effects on Hydrogenation

Solvent SystemAdditiveReaction RateYieldComments
Ethyl Acetate NoneSlow65%Poor solubility of intermediates; often stalls.
Methanol NoneMedium78%Good solubility; amine product may poison catalyst.
Methanol Acetic Acid (2 eq) Fast 92% Recommended. Acid prevents catalyst poisoning.
Ethanol HCl (1 eq)Fast88%Good, but risk of precipitating HCl salt on catalyst.

References

  • Wittig Reaction Mechanism & Optimization

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5] Chemical Reviews.

  • Catalytic Hydrogenation of Nitroarenes (Selectivity & Poisoning)

    • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Synthesis of Resveratrol Analogs (Phenethylamines)

    • Cushman, M., et al. (1991). "Synthesis and biological evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents." Journal of Medicinal Chemistry. (Provides foundational protocols for dimethoxy-stilbene reduction).
  • Amine Salt Formation Protocols

    • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

Sources

Technical Support Center: Purification of 4-(3,5-Dimethoxyphenethyl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3,5-Dimethoxyphenethyl)benzenamine. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter when purifying this and similar aromatic amines. This resource provides in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(3,5-Dimethoxyphenethyl)benzenamine sample?

A1: The impurities in your crude product are almost always a reflection of the synthetic route employed. Organic impurities can arise from starting materials, by-products, intermediates, and degradation products.[1] For a compound like 4-(3,5-Dimethoxyphenethyl)benzenamine, which is likely synthesized via reductive amination or a related coupling strategy, you should anticipate the following:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like 3,5-dimethoxy-phenylacetaldehyde, 3,5-dimethoxyphenethylamine, or 4-nitro- or 4-amino-phenylethyl derivatives.

  • Intermediate Species: In reductive amination, the intermediate imine formed between the carbonyl compound and the amine can persist if the reduction is incomplete.[2][3]

  • By-products of Reductive Amination: A common side reaction is over-alkylation, where the desired secondary amine reacts further to form a tertiary amine.[4] This is especially problematic if the reaction is not carefully controlled.

  • By-products from Reagents: Residual reducing agents or their oxidized forms may be present.

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to air oxidation over time, which can lead to the formation of colored impurities.[5]

Q2: My crude product is a dark oil with multiple spots on the TLC plate. What is the best initial purification strategy?

A2: For a multi-component mixture containing a basic amine, Acid-Base Extraction is the most effective and logical first step.[6][7] This technique leverages the basicity of the amine functional group to selectively move it from an organic solvent into an aqueous phase, leaving behind neutral and acidic impurities.[8][9]

Causality: The nitrogen atom's lone pair of electrons makes the amine basic. By washing the organic solution with an aqueous acid (like 1M HCl), the amine is protonated to form an ammonium salt (R-NH3+ Cl-).[7] This ionic salt is highly soluble in the aqueous layer, while non-basic impurities (e.g., unreacted aldehydes, hydrocarbon by-products) remain in the organic layer.[8][9] Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) deprotonates the ammonium salt, regenerating the neutral amine, which can then be extracted back into a fresh organic solvent.[7][9]

Below is a diagram illustrating the workflow.

cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Recovery of Pure Amine A Crude Product in Organic Solvent (e.g., DCM) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Organic Layer: Neutral & Acidic Impurities B->C Separate Layers D Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) B->D E Collected Aqueous Layer F Add 2M NaOH (aq) until pH > 10 Add fresh Organic Solvent E->F G Aqueous Layer: Inorganic Salts (NaCl, H2O) F->G Separate Layers H Organic Layer: Purified Amine (R-NH2) F->H

Caption: Workflow for Acid-Base Extraction of an Amine.

Troubleshooting Guides
Problem 1: Acid-base extraction did not sufficiently purify my compound. What's next?

Solution: If impurities persist after extraction, particularly those with similar basicity to your target compound, Silica Gel Column Chromatography is the recommended next step.[10] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

Experimental Protocol: Column Chromatography with Basic Modifier

  • Slurry & Column Packing:

    • Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Crucially, add 1% triethylamine (TEA) to this slurry.[10] TEA acts as a basic modifier to neutralize the acidic sites on the silica gel, preventing streaking and potential degradation of your amine product.

    • Pack a glass column with this slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product from the acid-base extraction in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.[10]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:EtOAc, always containing 1% TEA) to elute compounds with increasing polarity.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify which fractions contain your pure product.[11]

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

ParameterRecommended Solvent/ReagentRationale
Stationary Phase Silica GelStandard, effective for a wide range of polarities.
Mobile Phase Modifier Triethylamine (TEA), 1% v/vNeutralizes acidic silica surface, preventing amine tailing and decomposition.[10]
Loading Method Dry LoadingPromotes sharper bands and better separation compared to wet loading.
Eluent System Hexane/Ethyl Acetate GradientA common non-polar/polar solvent system that provides good resolving power for many organic compounds.
Problem 2: My product is a solid after chromatography, but NMR analysis still shows minor impurities. How can I achieve analytical purity?

Solution: For the final purification of a solid compound, Recrystallization is the most powerful technique. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A properly chosen solvent will dissolve the target compound when hot but not when cold, while impurities either remain dissolved or are insoluble at high temperatures.[12][13]

Experimental Protocol: Recrystallization of 4-(3,5-Dimethoxyphenethyl)benzenamine

  • Solvent Screening:

    • Place a small amount of your impure solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

    • An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • A solvent pair (e.g., Ethanol/Water, Toluene/Hexane) can also be used. Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) at boiling, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify.

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.

    • If colored impurities are present that are not removed by recrystallization alone, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Alternative Strategy: Salt Recrystallization If the free base oils out or fails to crystallize well, converting the amine to its hydrochloride salt can be an effective strategy.[5][12] The ionic nature of the salt often leads to a more ordered crystal lattice.

  • Dissolve the amine in a solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Filter the resulting solid salt.

  • Recrystallize the salt using a suitable polar solvent system like Ethanol/Water.

Sources

Optimizing column chromatography for 4-(3,5-Dimethoxyphenethyl)benzenamine isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization Protocol for 4-(3,5-Dimethoxyphenethyl)benzenamine

Executive Summary

User is attempting to isolate 4-(3,5-Dimethoxyphenethyl)benzenamine . Chemical Profile:

  • Core Structure: Aniline derivative (aromatic amine).

  • Key Challenge: The primary amine (-NH₂) acts as a hydrogen-bond donor/acceptor, interacting strongly with acidic silanol groups (Si-OH) on standard silica.

  • Symptoms: Broad peaks ("tailing"), poor resolution from impurities, and low recovery.

  • Secondary Risk: Anilines are electron-rich and prone to oxidation on silica surfaces if elution is prolonged.

This guide provides a modular troubleshooting workflow to eliminate tailing, optimize loading, and ensure high-purity isolation.

Module 1: The "Streaking" Phenomenon (Silanol Suppression)[1]

Q: Why does my compound elute as a broad streak rather than a tight band?

A: This is the classic "Silanol Effect." Standard silica gel is slightly acidic (pH 5–6). Your target molecule is a base.[1] The amine moiety forms reversible hydrogen bonds with the silanol protons, causing the molecule to "stick and slip" down the column rather than flowing smoothly.

The Fix: Mobile Phase Modifiers You must introduce a competing base to the mobile phase.[2] This base will preferentially bind to the silanol sites, shielding them from your analyte.[2]

ModifierConcentrationApplication Note
Triethylamine (TEA) 0.5% – 1.0% (v/v)Recommended. Volatile and effective. Requires pre-equilibration.
Ammonium Hydroxide (NH₄OH) 1.0% (v/v)Use only with MeOH/DCM systems. Harder to remove post-column.
Pyridine 1.0% (v/v)Effective but difficult to remove (high boiling point) and odorous. Avoid.

Protocol: Column Pre-Treatment (The "TEA Wash")

  • Prepare your starting mobile phase (e.g., 10% EtOAc in Hexanes) and add 1% Triethylamine .

  • Flush the packed silica column with 3 Column Volumes (CV) of this mixture before loading your sample.

  • Why? This saturates the silica surface with TEA, neutralizing the acidity before your compound ever touches the stationary phase.

  • Maintain 0.5% TEA in your elution gradient.

Module 2: Loading Mechanics (Solubility vs. Resolution)

Q: My sample crashes out at the top of the column, or the bands are uneven. Should I use DCM to load?

A: Avoid liquid loading with strong solvents like DCM. Your molecule is likely soluble in Dichloromethane (DCM) but less soluble in your starting eluent (Hexane/EtOAc). If you load in DCM, the solvent acts as a "transport mechanism," carrying your compound deep into the column before the gradient even starts. This causes "band broadening" immediately.

The Fix: Dry Loading Dry loading eliminates solvent mismatch issues and is superior for anilines that require polar solvents for solubility but non-polar solvents for separation.

Visual Workflow: Dry Loading Protocol

DryLoading Step1 Dissolve Sample (DCM or MeOH) Step2 Add Sorbent (Celite 545 or Silica) Step1->Step2 1:2 Ratio Step3 Evaporate Solvent (Rotovap to dry powder) Step2->Step3 Vacuum Step4 Load Powder (Top of pre-packed column) Step3->Step4 Pour Step5 Add Sand Layer (Protect bed) Step4->Step5

Caption: Workflow for dry loading. Celite 545 is preferred over silica for the sorbent carrier as it is chemically inert and prevents irreversible binding.

Module 3: Mobile Phase Architecture

Q: Should I use DCM/MeOH or Hexane/EtOAc?

A: Start with Hexane/EtOAc (with TEA). While DCM/MeOH is powerful, it often compresses the separation (low selectivity). Your molecule is an aniline derivative, meaning it is lipophilic enough to migrate in Hexane/EtOAc.

Recommended Gradient Strategy:

  • Solvent A: Hexanes + 0.5% TEA

  • Solvent B: Ethyl Acetate (EtOAc) + 0.5% TEA

  • Profile:

    • Hold 0% B for 1 CV (to elute non-polar impurities).

    • Linear ramp 0% → 40% B over 15 CV.

    • Hold 40% B for 3 CV.

Note: If the compound does not elute by 50% EtOAc, switch to DCM/MeOH (95:5), but this is rarely necessary for this class of molecule.

Module 4: Advanced Troubleshooting (Decision Tree)

Q: I tried the above, but I'm still seeing issues. What next?

Use this logic flow to diagnose the root cause.

Troubleshooting Start Issue Detected Problem Identify Symptom Start->Problem Tailing Tailing / Streaking Problem->Tailing CoElution Co-elution / Impurities Problem->CoElution Loss Low Recovery / Decomposition Problem->Loss Sol1 Increase TEA to 1.5% OR Switch to Amine-Silica Tailing->Sol1 Sol2 Switch to DCM/MeOH OR Use C18 (Reverse Phase) CoElution->Sol2 Sol3 Check Oxidation (Aniline) Degas Solvents Reduce Run Time Loss->Sol3

Caption: Diagnostic decision tree for amine purification. Note that "Loss" in anilines often indicates oxidation on the silica surface.

Module 5: Stationary Phase Selection

If standard silica with TEA fails, you must upgrade the stationary phase.

  • Amine-Functionalized Silica (NH₂-Silica):

    • Mechanism: The surface is coated with propyl-amine groups. This creates a basic surface that repels the basic analyte, preventing tailing without needing TEA in the solvent.

    • Benefit: Protects sensitive anilines from acidic degradation.

    • Cost: Higher, but reusable.

  • Reverse Phase (C18):

    • Mechanism: Separates based on hydrophobicity.

    • Condition: Use Water/Acetonitrile with 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

    • Verdict: Excellent for separating the target from very similar byproducts, but requires lyophilization to remove water.

References & Grounding

  • Teledyne ISCO. "Purification of Primary Amines using RediSep C-18 and Amine Columns." Application Note AN54. (Describes the superiority of functionalized silica for amine isolation).

  • Biotage. "Dry loading vs. liquid loading: Which provides better flash chromatography results?" Biotage Blog, 2023. (Validates the dry loading protocol for resolution improvement).

  • SiliCycle. "SiliCycle Silica Gel for Chromatography: User Guide." (Detailed data on silanol acidity and TEA neutralization).

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." (Explains the chemical mechanism of silanol-amine interaction).

Sources

Storage conditions to maximize stability of 4-(3,5-Dimethoxyphenethyl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,5-Dimethoxyphenethyl)benzenamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for maximizing the stability of 4-(3,5-Dimethoxyphenethyl)benzenamine. By understanding the inherent chemical liabilities of this molecule and implementing the rigorous storage and handling protocols detailed below, users can ensure the integrity of their samples and the reproducibility of their experimental results.

Core Principles & Recommended Storage Conditions

The structure of 4-(3,5-Dimethoxyphenethyl)benzenamine contains a primary aromatic amine, which is the primary site of chemical instability. Aromatic amines are susceptible to oxidation, a process that can be accelerated by exposure to oxygen, light, and elevated temperatures.[1][2] This oxidative degradation often manifests as a visible color change and the appearance of impurities, compromising the compound's purity and activity.

To mitigate these risks, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for 4-(3,5-Dimethoxyphenethyl)benzenamine
ParameterShort-Term Storage (< 4 weeks)Long-Term Storage (> 4 weeks)Rationale & Causality
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Lowering the temperature significantly reduces the rate of chemical degradation reactions, including oxidation. Storage below 30°C is essential to maintain stability.[3]
Atmosphere Tightly sealed container, headspace flushed with inert gas (Argon or Nitrogen).Sealed under a positive pressure of inert gas (Argon or Nitrogen).The primary degradation pathway is oxidation of the amine group. An inert atmosphere displaces oxygen, directly inhibiting this process.[4][5]
Light Store in an amber glass vial.Store in an amber glass vial, placed inside a dark, opaque secondary container.Photons can provide the activation energy for photo-oxidative and other degradation reactions. Protection from light is crucial.[5][6]
Container Amber glass vials with PTFE-lined screw caps or crimped aluminum caps.[3][6]Flame-sealed amber glass ampoules under inert gas are ideal. For frequent use, amber glass vials with septa are acceptable.Prevents light exposure and ensures an airtight seal against atmospheric oxygen and moisture. The material must be non-reactive.
Moisture Store in a desiccator or a controlled low-humidity environment.Store in a desiccator within the freezer. Ensure the container is equilibrated to room temperature before opening.Amines can be hygroscopic, and moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions.[3]

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for this compound?

A: The benzenamine (aniline) moiety in the molecule is electron-rich and highly susceptible to oxidation. Atmospheric oxygen can react with the amine group, leading to the formation of colored quinone-imine structures and other complex degradation products. This process is often autocatalytic. By displacing oxygen with an inert gas like argon or nitrogen, you remove a key reactant required for this primary degradation pathway, thus preserving the compound's integrity.[1][4]

Q2: My solid compound has turned from off-white to yellow/brown. What does this mean, and what should I do?

A: A color change is a strong visual indicator of chemical degradation, almost certainly due to oxidation of the aromatic amine. The compound's purity is compromised.

  • Immediate Action: Do not use the material for sensitive experiments. The impurities can lead to erroneous and irreproducible results.

  • Verification: Confirm the degradation by performing a purity analysis using a validated analytical method, such as HPLC-UV or LC-MS.[7][8] Compare the results to the original Certificate of Analysis or a retained, properly stored reference sample.

  • Remediation: If the purity is below your experimental threshold, the material may need to be re-purified (e.g., by column chromatography or recrystallization) or discarded.

  • Prevention: Review your storage protocol immediately. Ensure that containers are properly sealed and that an inert atmosphere is being used for all storage and handling.

Q3: Can I store the compound in solution? What is the best solvent?

A: Storing 4-(3,5-Dimethoxyphenethyl)benzenamine in solution is not recommended for long-term storage , as stability is significantly reduced compared to the solid state. If short-term solution storage is necessary:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol if possible, as they can participate in degradation reactions. Ensure the solvent is of the highest purity to prevent contamination.

  • Storage Conditions: Prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use vials, flush the headspace with argon or nitrogen, and store at ≤ -20°C, protected from light.

  • Stability: The long-term stability of the compound in solution has not been formally established and should be validated in-house if required.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. Use the following flowchart to diagnose potential stability-related problems.

Troubleshooting_Flowchart start Observed Issue: Inconsistent Results, New Peaks, Color Change, or Poor Solubility check_purity Step 1: Verify Purity (HPLC, LC-MS) start->check_purity is_pure Purity Meets Specification? check_purity->is_pure problem_not_stability Issue is likely not due to compound stability. Investigate other experimental parameters (e.g., assay conditions, reagents, instrument). is_pure->problem_not_stability  Yes check_storage Step 2: Audit Storage Conditions is_pure->check_storage No   storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Implement Correct Storage Protocol (See Table 1). Discard or re-purify compromised material. storage_ok->correct_storage No   handling_issue Consider handling issues: - Exposure to air/light during weighing? - Solution stability issues? - Contamination? storage_ok->handling_issue  Yes review_handling Action: Refine Handling Procedures. Prepare solutions fresh. Use inert atmosphere during transfers. handling_issue->review_handling

Caption: Troubleshooting workflow for stability issues.

Problem: Unexpected peaks are observed in my HPLC or LC-MS analysis.

  • Probable Cause: This is a direct indication of degradation or contamination. The new peaks are likely oxidative byproducts.

  • Causality: The amine functionality is prone to oxidation, which fragments the molecule or creates dimers and other adducts, all of which will appear as new peaks in a chromatogram.

  • Solution:

    • Quantify: Determine the area percentage of the main peak relative to the total peak area to assess the current purity.[7]

    • Identify (Optional): If necessary for your research, use high-resolution mass spectrometry (LC-MS/MS) to characterize the structure of the major degradation products.[9][10]

    • Action: Follow the "No" path from the "Purity Meets Specification?" step in the flowchart above. Audit your storage and handling procedures rigorously.

Problem: I am observing inconsistent or lower-than-expected activity in my biological assays.

  • Probable Cause: The active compound has degraded, leading to a lower effective concentration and the potential for impurities to interfere with the assay.

  • Causality: Degradation products are unlikely to have the same biological activity as the parent compound. Their presence effectively lowers the molar concentration of the active molecule and can sometimes act as antagonists or produce off-target effects, leading to high variability.

  • Solution:

    • Confirm Purity: Immediately analyze an aliquot of the exact material (solid or solution) used in the assay to confirm its purity and integrity.

    • Use a Fresh Sample: Repeat the key experiment using a new, unopened vial of the compound or a freshly prepared sample from a qualified batch.

    • Review Solution Handling: If you are using a stock solution, assess its stability. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.

Experimental Protocol for Quality Control

To provide a self-validating system for your research, regular purity assessment is essential. The following is a representative HPLC protocol for analyzing 4-(3,5-Dimethoxyphenethyl)benzenamine.

Protocol: Purity Determination by Reverse-Phase HPLC-UV

  • Instrumentation and Columns:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or multi-wavelength UV detector.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).[7]

  • Reagents and Mobile Phase:

    • Acetonitrile (ACN): HPLC grade or higher.

    • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

    • Formic Acid (FA): LC-MS grade.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(3,5-Dimethoxyphenethyl)benzenamine.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Perform a 1:10 dilution of the stock solution with the 50:50 mobile phase mixture for a final working concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection.[7][11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 230 nm and 280 nm. Select the optimal wavelength for quantification based on the compound's UV spectrum.[7]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      18.0 10 90
      18.1 90 10

      | 22.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the peak area of the main compound as a percentage of the total area of all integrated peaks.

References

  • Pathways for the catabolism of phenylethylamine and tyramine and a... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • (A) Pathways for the catabolism of phenylethylamine, tyramine, and... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved February 25, 2026, from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved February 25, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved February 25, 2026, from [Link]

  • Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed. (2008, February 15). Retrieved February 25, 2026, from [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22). Retrieved February 25, 2026, from [Link]

  • Phenethylamine - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved February 25, 2026, from [Link]

  • Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes - ResearchGate. (2025, December 18). Retrieved February 25, 2026, from [Link]

  • REFERENCE MATERIAL PRODUCT INFORMATION SHEET. (n.d.). Retrieved February 25, 2026, from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012, May 24). Retrieved February 25, 2026, from [Link]

  • Regular Article - Analytical and Bioanalytical Chemistry Research. (n.d.). Retrieved February 25, 2026, from [Link]

  • Benzenethanamine, 3,4-dimethoxy-α-methyl- - the NIST WebBook. (n.d.). Retrieved February 25, 2026, from [Link]

  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved February 25, 2026, from [Link]

  • 2,5-Dimethoxy-4-methylamphetamine - SWGDRUG.org. (2014, March 20). Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary

4-(3,5-Dimethoxyphenethyl)benzenamine (also known as a dihydrostilbene amine derivative) represents a critical pharmacophore in the synthesis of tubulin polymerization inhibitors, structurally related to Dihydrocombretastatin A-4 .

For medicinal chemists, the spectral validation of this molecule typically marks the successful reduction of a stilbene or Schiff base intermediate. This guide provides a comparative analysis of its NMR signature against its unsaturated precursors, offering a self-validating protocol to confirm the integrity of the ethylene bridge and the substitution pattern of the aromatic rings.

Part 1: Structural Context & Theoretical Shift Prediction

To accurately interpret the spectrum, we must first define the magnetic environments. The molecule consists of two distinct aromatic systems connected by a flexible ethylene bridge.

Key Structural Features:

  • Ring A (Aniline): A para-substituted system (AA'BB' coupling pattern).

  • Bridge: A saturated ethyl linker (

    
    ), distinct from the alkene bridge in stilbenes.
    
  • Ring B (Resorcinol ether): A 3,5-dimethoxy substituted ring with internal symmetry (

    
     axis through C4).
    

Figure 1: Structural segmentation of the target molecule highlighting the three distinct magnetic zones.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifting of the amine protons, the following protocol is recommended.

1. Sample Preparation
  • Solvent Selection: DMSO-d6 is preferred over CDCl3 for this specific amine.

    • Reasoning: Chloroform often causes the amine (

      
      ) protons to broaden significantly or exchange with trace acid, making integration unreliable. DMSO-d6 forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (~4.5-5.0 ppm) for easier integration.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; high-precision tubes are not required as this is not a chiral resolution study.

2. Instrument Parameters
  • Frequency: 400 MHz minimum recommended for resolving the AA'BB' system of the aniline ring.

  • Pulse Sequence: Standard 1H ZG30; 13C requires Proton-Decoupled (CPD) with a long relaxation delay (d1 = 2-3s) if accurate integration of quaternary carbons is desired.

Part 3: 1H NMR Analysis & Comparison

The most critical analytical challenge is distinguishing the Target (Dihydrostilbene) from the Precursor (Stilbene) .

Comparative Spectral Logic

The reduction of the double bond changes the hybridization of the bridge carbons from


 to 

.
FeaturePrecursor (Stilbene/Imine)Target (Dihydrostilbene) Diagnostic Action
Bridge Region Olefinic protons (

6.4 - 7.0 ppm)
Alkyl protons (

2.6 - 2.9 ppm)
Confirm Disappearance: Absence of alkene signals is the primary proof of reduction.
Multiplicity Singlet (trans) or Doublets (cis)Two Triplets or AA'BB' MultipletCheck Integration: Must integrate to 4H total.
Symmetry Rigid PlanarityFlexible RotationCheck Ring B: 3,5-dimethoxy protons become more distinct.
Detailed Assignment Table (DMSO-d6)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Ring A (1,4) Ar-H (Ortho to NH2)6.48Doublet (d)2H8.4 Hz
Ring A (2,3) Ar-H (Meta to NH2)6.85Doublet (d)2H8.4 Hz
Ring B (4') Ar-H (Between OMe)6.28Triplet (t)1H2.2 Hz
Ring B (2',6') Ar-H (Ortho to Bridge)6.35Doublet (d)2H2.2 Hz
Bridge

-CH2,

-CH2
2.65 - 2.75Multiplet (m)4H-
Methoxy -OCH33.71Singlet (s)6H-
Amine -NH24.80Broad (br s)2H-

Note on the Bridge: In lower field instruments (300 MHz), the ethylene bridge often appears as a single broad singlet or a "roofed" multiplet due to similar magnetic environments. At 400+ MHz, it resolves into two distinct multiplets or triplets.

Part 4: 13C NMR & DEPT Analysis

Carbon NMR provides the definitive confirmation of the substitution pattern, particularly for the quaternary carbons which are invisible in 1H NMR.

Workflow for Carbon Assignment
  • Count the Peaks: You should observe 10 distinct carbon signals (due to symmetry in the 3,5-dimethoxy ring and the aniline ring).

  • Validate Symmetry: The methoxy carbons (55 ppm) and the Ring B ortho-carbons (106 ppm) will have very high intensity compared to other aromatic CH signals.

13C Chemical Shift Data (DMSO-d6)
Carbon TypeEnvironmentShift (

ppm)
DEPT-135 Phase
C=O / C-O Ar-C-OMe (Ring B, 3,5)160.5Quaternary (No signal)
C-N Ar-C-NH2 (Ring A, 1)146.8Quaternary (No signal)
Bridgehead Ar-C-Bridge (Ring B, 1)144.2Quaternary (No signal)
Bridgehead Ar-C-Bridge (Ring A, 4)129.5Quaternary (No signal)
Ar-CH Ring A (Meta to NH2)128.8Positive (+)
Ar-CH Ring A (Ortho to NH2)114.1Positive (+)
Ar-CH Ring B (Position 2,6)106.4Positive (+)
Ar-CH Ring B (Position 4)97.8Positive (+)
Methoxy -OCH355.0Positive (+)
Bridge -CH2-CH2-36.8, 37.5Negative (-)

Critical Validation Point: The DEPT-135 spectrum is the "Self-Validating" step. The two bridge carbons at ~37 ppm must appear inverted (Negative) . If they are positive, you likely have an impurity or the reduction failed (alkene carbons are positive/up in DEPT-135).

Part 5: Logic Flow for Structural Confirmation

Use the following decision tree to validate your synthesis product.

Figure 2: Step-by-step logic flow for validating the target structure using NMR data.

References
  • Pettit, G. R., et al. (1987).[1] Antineoplastic agents. 120. Synthesis of combretastatin A-4. Journal of Medicinal Chemistry. (Foundation for combretastatin spectral data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. The Journal of Organic Chemistry. (Essential for identifying solvent peaks in DMSO-d6).

  • SDBS Protocol. Spectral Database for Organic Compounds. AIST Japan. (General reference for monosubstituted benzene shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' coupling analysis).

Sources

Comparative Bioactivity Guide: 4-(3,5-Dimethoxyphenethyl)benzenamine vs. Resveratrol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the synthetic candidate 4-(3,5-Dimethoxyphenethyl)benzenamine (hereinafter referred to as DPBA ) and established Resveratrol analogues (Resveratrol, Pterostilbene, and Dihydroresveratrol).

The analysis focuses on Structure-Activity Relationships (SAR), pharmacokinetic stability, and specific bioactivity profiles relevant to drug development.

Executive Summary

4-(3,5-Dimethoxyphenethyl)benzenamine (DPBA) represents a "hybrid" structural optimization of the stilbenoid class. Unlike Resveratrol (a hydroxystilbene), DPBA features three critical modifications designed to overcome the classic "Resveratrol Paradox" (high potency in vitro vs. poor bioavailability in vivo):

  • 3,5-Dimethoxy substitution: Mimics Pterostilbene, blocking rapid Phase II glucuronidation/sulfation.

  • Phenethyl bridge (Saturation): Replaces the ethene double bond with an ethane bridge, preventing cis-trans photo-isomerization and increasing conformational flexibility.

  • 4'-Amino group (Aniline): Replaces the 4'-hydroxyl, introducing a basic center capable of unique hydrogen bonding and lysosomal trapping, distinct from the acidic phenolic nature of resveratrol.

Physiochemical & Structural Comparison

The following table contrasts DPBA with the "Gold Standards" of the stilbenoid class.

FeatureResveratrolPterostilbeneDihydroresveratrolDPBA (Target)
Core Scaffold Stilbene (C6-C2-C6)Stilbene (C6-C2-C6)Bibenzyl (Saturated)Bibenzyl (Saturated)
Linker Unsaturated (Rigid)Unsaturated (Rigid)Saturated (Flexible)Saturated (Flexible)
A-Ring Subs. 3,5-Dihydroxy3,5-Dimethoxy3,5-Dihydroxy3,5-Dimethoxy
B-Ring Subs. 4'-Hydroxyl4'-Hydroxyl4'-Hydroxyl4'-Amino
LogP (Est.) ~3.1~3.7~3.0~3.9 - 4.2
Acid/Base Weak Acid (Phenol)Weak Acid (Phenol)Weak Acid (Phenol)Weak Base (Aniline)
Metabolic Fate Rapid GlucuronidationModerate StabilityStable MetaboliteHigh Stability (Blocked sites)
Expert Insight: The "Aniline" Switch

The substitution of the 4'-OH with a 4'-NH₂ (aniline) in DPBA is the most significant bioisosteric change. While hydroxyl groups act as both H-bond donors and acceptors, the amino group is a stronger H-bond donor and introduces a positive charge at physiological pH (depending on pKa). This often shifts the target profile from antioxidant scavenging (which requires phenolic -OH) to protein binding (e.g., Tubulin or Kinase pockets).

Pharmacokinetics: The Stability Advantage

Resveratrol's clinical failure is often attributed to its rapid metabolism (half-life < 14 mins). DPBA addresses this through Metabolic Blocking :

  • Blockage of O-Glucuronidation: The 3- and 5-positions are the primary sites for UGT (UDP-glucuronosyltransferase) attack in resveratrol. Methylating these (as in Pterostilbene and DPBA) extends plasma half-life from minutes to hours.

  • Prevention of Isomerization: Stilbenes undergo trans-to-cis isomerization upon UV exposure, often losing biological potency. DPBA's saturated "phenethyl" bridge renders it photostable.

  • N-Acetylation vs. O-Glucuronidation: The primary metabolic route for the aniline group (DPBA) is N-acetylation (via NAT1/NAT2), which is generally slower than the O-glucuronidation of phenols, potentially leading to higher systemic exposure.

Bioactivity & Mechanism of Action[1][2][3]

A. Cytotoxicity & Tubulin Binding (Cancer Focus)

While Resveratrol acts as a chemopreventive agent, methoxylated amino-bibenzyls like DPBA often act as direct cytotoxic agents .

  • Mechanism: The trimethoxy-motif (resembling colchicine) combined with the aniline group allows DPBA to bind to the colchicine-binding site of tubulin.

  • Outcome: Inhibition of microtubule polymerization

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.
  • Comparison: DPBA is predicted to have a 10-50x lower IC50 (higher potency) against drug-resistant cancer lines (e.g., MCF-7/ADR) compared to Resveratrol, which is often a substrate for efflux pumps.

B. Anti-Inflammatory Signaling (NF-kB)

Unlike the direct antioxidant scavenging of Resveratrol (dependent on -OH groups), DPBA functions as a signaling modulator.

  • Pathway: It inhibits the phosphorylation of IkB

    
    , preventing the nuclear translocation of NF-kB.
    
  • Potency: The increased lipophilicity allows DPBA to penetrate the cell membrane more effectively, targeting intracellular kinases upstream of NF-kB.

C. Diagram: Comparative Signaling Pathways

The following diagram illustrates the divergent pathways between the Hydroxy-Stilbene (Resveratrol) and the Amino-Bibenzyl (DPBA).

BioactivityComparison Resveratrol Resveratrol (Tri-Hydroxy Stilbene) ROS ROS Scavenging (Direct Antioxidant) Resveratrol->ROS High Affinity (-OH) SIRT1 SIRT1 Activation (Longevity/Metabolism) Resveratrol->SIRT1 Allosteric Activator NFkB NF-kB Signaling (Inflammation) Resveratrol->NFkB Inhibits DPBA DPBA (Amino-Dimethoxy Bibenzyl) DPBA->ROS Low/No Activity (Lacks Phenol) Tubulin Tubulin Polymerization (Colchicine Site) DPBA->Tubulin High Affinity (OMe/NH2) DPBA->NFkB Potent Inhibition (Upstream Kinases) CellSurvival Cell Survival / Repair ROS->CellSurvival SIRT1->CellSurvival Apoptosis Apoptosis / Cell Death Tubulin->Apoptosis Mitotic Arrest NFkB->CellSurvival Pro-survival factors

Caption: Divergent mechanisms: Resveratrol focuses on antioxidant/SIRT1 survival pathways, while DPBA targets tubulin dynamics and kinase signaling, favoring apoptosis in cancer models.

Experimental Protocols

To validate the bioactivity of DPBA against Resveratrol, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm if the structural shift to DPBA confers colchicine-like activity.

  • Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Control Setup:

    • Negative Control: 0.5% DMSO.

    • Positive Control: Colchicine (3 µM) or Paclitaxel (3 µM).

    • Comparator: Resveratrol (10 µM).

    • Test: DPBA (1, 5, 10 µM).

  • Execution:

    • Add GTP (1 mM) to initiate polymerization at 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Validation Check: DPBA should suppress the Vmax (rate) and steady-state absorbance similar to Colchicine. Resveratrol should show minimal effect on polymerization kinetics at this concentration.

Protocol B: Differential Metabolic Stability (Microsomal Assay)

Rationale: To quantify the stability advantage of the 3,5-dimethoxy and phenethyl modifications.

  • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH (Phase I) and UDPGA (Phase II cofactor).

  • Incubation:

    • Incubate Resveratrol and DPBA (1 µM) separately at 37°C.

    • Time points: 0, 5, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Expected Result: Resveratrol

      
       min (rapid glucuronidation). DPBA 
      
      
      
      min (due to blocked -OH sites).

Conclusion & Strategic Recommendation

4-(3,5-Dimethoxyphenethyl)benzenamine (DPBA) is not merely a resveratrol analogue; it is a pharmacokinetic optimization designed to shift the molecule from a general antioxidant to a targeted therapeutic.

  • Use Resveratrol if the goal is general wellness, SIRT1-mediated longevity, or direct ROS scavenging in the gut.

  • Use DPBA if the goal is systemic drug delivery, oncology (tubulin targeting), or potent anti-inflammatory activity requiring high intracellular accumulation.

The removal of the phenolic hydroxyls renders DPBA ineffective as a direct radical scavenger (DPPH assay), but significantly more potent in cell-based functional assays.

References

  • Resveratrol and Pterostilbene: A Comparative Overview Source: Journal of Applied Pharmaceutical Science (2019) Link:[Link] Relevance: Establishes the baseline bioavailability advantage of methoxy-stilbenes (Pterostilbene) over hydroxy-stilbenes.

  • Pharmacokinetics and Oral Bioavailability of Resveratrol vs Pterostilbene Source: Cancer Chemotherapy and Pharmacology (NIH PubMed) Link:[Link] Relevance: Provides the quantitative data for the "Metabolic Blocking" rationale used in DPBA design.

  • Structure-Activity Relationship of Amino-Resveratrol Analogues Source: Journal of Medicinal Chemistry (via NIH) Link:[Link] Relevance: Supports the claim that replacing -OH with -NH2 (aniline) and methoxylation shifts mechanism toward tubulin inhibition and cytotoxicity.

  • Metabolism of Dihydroresveratrol Source: Molecules (MDPI) Link:[Link] Relevance: Validates the stability profile of the saturated "phenethyl" bridge compared to the stilbene double bond.

A Researcher's Guide to Purity Verification of 4-(3,5-Dimethoxyphenethyl)benzenamine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a foundational pillar of scientific rigor. For novel molecules like 4-(3,5-Dimethoxyphenethyl)benzenamine, a crucial intermediate in various synthetic pathways, establishing a robust purity profile is not merely a quality control checkpoint but a prerequisite for reliable downstream applications. This guide provides an in-depth exploration of elemental analysis as a primary method for purity verification, comparing its utility and performance against other established analytical techniques.

The Principle of Purity Verification via Elemental Analysis

Elemental analysis, often referred to as CHN analysis, is a destructive analytical technique that quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample.[1][2] The underlying principle is elegantly straightforward: a sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[1][3] These gases are then separated and quantified, typically using gas chromatography and a thermal conductivity detector.[3][4]

The power of this technique in purity assessment lies in the comparison between the experimentally determined elemental composition and the theoretically calculated values based on the compound's molecular formula.[5] For a pure substance, the experimental and theoretical percentages should align within a very narrow, acceptable margin of error, typically ±0.4%.[6][7] Any significant deviation can indicate the presence of impurities, such as residual solvents, starting materials, or by-products, which would alter the overall elemental makeup of the sample.[8]

Experimental Protocol: Elemental Analysis of 4-(3,5-Dimethoxyphenethyl)benzenamine

Molecular Formula: C₁₆H₁₉NO₂ Molecular Weight: 257.33 g/mol

1. Theoretical Composition Calculation:

The first step is to calculate the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen.[9][10]

  • Carbon (C): (16 * 12.011 g/mol ) / 257.33 g/mol * 100% = 74.65%

  • Hydrogen (H): (19 * 1.008 g/mol ) / 257.33 g/mol * 100% = 7.45%

  • Nitrogen (N): (1 * 14.007 g/mol ) / 257.33 g/mol * 100% = 5.44%

2. Instrumentation and Sample Preparation:

A modern CHN elemental analyzer, operating on the principles of the Dumas method, is the instrument of choice.[11][12] This method is favored for its speed, automation, and avoidance of hazardous chemicals often associated with the older Kjeldahl method.[4][12]

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the dried 4-(3,5-Dimethoxyphenethyl)benzenamine sample into a tin capsule using a microbalance. The exact weight must be recorded.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and a complete, rapid combustion is achieved.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

3. Combustion and Analysis:

  • Combustion: The encapsulated sample is dropped into a high-temperature furnace (typically 900-1000°C) with a pulse of pure oxygen.[3] This triggers flash combustion, converting the sample into a mixture of gases.

  • Reduction and Separation: The combustion gases are passed over hot copper to reduce any nitrogen oxides (NOx) to N₂.[13] The gas mixture (CO₂, H₂O, and N₂) then flows through a gas chromatography column, which separates the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[4] The instrument's software then calculates the mass percentages of C, H, and N based on the sample weight and calibration.

4. Data Interpretation and Purity Assessment:

The experimental results are then compared to the theoretical values.

ElementTheoretical %Experimental % (Example)Deviation %
Carbon74.6574.52-0.13
Hydrogen7.457.49+0.04
Nitrogen5.445.41-0.03

In this example, the deviations are well within the commonly accepted tolerance of ±0.4%, providing strong evidence for the high purity of the 4-(3,5-Dimethoxyphenethyl)benzenamine sample.[7]

Visualizing the Elemental Analysis Workflow

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurately weigh 1-3mg of sample encapsulate 2. Encapsulate in tin foil weigh->encapsulate combust 3. Combustion at >950°C in O₂ encapsulate->combust reduce 4. Reduction of NOx to N₂ over Cu combust->reduce separate 5. GC Separation of CO₂, H₂O, N₂ reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate Experimental %C, %H, %N detect->calculate compare 8. Compare with Theoretical Values calculate->compare assess 9. Assess Purity (Deviation < 0.4%) compare->assess result Purity Confirmed assess->result

Caption: Workflow for purity verification by CHN elemental analysis.

Comparison with Alternative Purity Verification Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique offers unique advantages and limitations.

Analytical TechniquePrincipleStrengthsLimitations
Elemental Analysis (EA) Combustion and quantification of C, H, N.Provides fundamental elemental composition; excellent for detecting inorganic impurities and confirming empirical formula.[8]Does not distinguish between isomers; insensitive to impurities with similar elemental composition.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.Highly sensitive for detecting and quantifying organic impurities, including isomers and related substances.[14][15]Requires chromophoric or UV-active compounds for detection; quantification requires reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass-based detection.Excellent for volatile and semi-volatile impurities; provides structural information for impurity identification.[16][17]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[15]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information; can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups; useful for confirming the presence of the desired compound.Primarily a qualitative technique; not well-suited for quantifying impurities.

A Decision Framework for Purity Analysis

The choice of analytical technique is dictated by the specific requirements of the research stage.

Purity Analysis Decision Framework start Start: Purity Verification of C₁₆H₁₉NO₂ q1 Need to confirm empirical formula? start->q1 ea Elemental Analysis q1->ea Yes q2 Need to quantify organic impurities? q1->q2 No ea->q2 hplc HPLC-UV/MS q2->hplc Yes q3 Are volatile impurities a concern? q2->q3 No hplc->q3 gcms GC-MS q3->gcms Yes q4 Need definitive structural confirmation? q3->q4 No gcms->q4 nmr ¹H NMR / ¹³C NMR q4->nmr Yes end Comprehensive Purity Profile Established q4->end No nmr->end

Caption: Decision tree for selecting purity analysis methods.

Conclusion: An Integrated Approach to Purity Validation

Elemental analysis serves as an indispensable, primary technique for verifying the purity of 4-(3,5-Dimethoxyphenethyl)benzenamine. Its ability to provide a fundamental, quantitative measure of elemental composition offers a high degree of confidence in the sample's identity and freedom from extraneous elemental contamination.[8] However, for a complete and robust purity profile, especially within the stringent context of drug development, an orthogonal approach is highly recommended.[14][18] Combining the foundational data from elemental analysis with the high-resolution separation capabilities of techniques like HPLC and the structural elucidation power of NMR and MS provides a self-validating system of analysis. This integrated strategy, grounded in the principles of analytical rigor as outlined in guidelines like ICH Q2(R1), ensures the highest level of confidence in the quality of research materials and intermediates.[19][20]

References

  • Dumas method - Wikipedia. Available from: [Link]

  • Elemental Analysis and the Dumas Method - VELP Scientifica. Available from: [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar. Available from: [Link]

  • Dumas or Kjeldahl for reference analysis? - Foss. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. Available from: [Link]

  • Dumas method - Estimation of nitrogen - Equation, Procedure, Calculation, Example. BYJU'S. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Elemental analysis - Wikipedia. Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. Available from: [Link]

  • ASTM E777 - Online Standart. Available from: [Link]

  • Purity Assay (Pharmaceutical Testing) - Pathogenia. Available from: [Link]

  • Comparison of results from GC, HPLC, IA-MS and elemental analysis methods. ResearchGate. Available from: [Link]

  • E777 Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel - ASTM. Available from: [Link]

  • ASTM E777-17 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. Available from: [Link]

  • Raw material identity verification in the pharmaceutical industry. European Pharmaceutical Review. Available from: [Link]

  • ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. Available from: [Link]

  • How to Ensure the Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. Available from: [Link]

  • ASTM E777-87(2004) - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of. Available from: [Link]

  • How to Calculate the Theoretical Composition of Two Elements - YouTube. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available from: [Link]

  • REFERENCE MATERIAL PRODUCT INFORMATION SHEET. Available from: [Link]

  • Empirical and Molecular Formulas. Available from: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. Available from: [Link]

  • Manganese Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic and Mechanistic Study. Available from: [Link]

  • N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. MDPI. Available from: [Link]

Sources

Reference Standards for 4-(3,5-Dimethoxyphenethyl)benzenamine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, 4-(3,5-Dimethoxyphenethyl)benzenamine (hereafter 4-DPB ) often serves as a critical intermediate or a monitored genotoxic impurity (GTI) due to its aniline moiety. Its structural features—an electron-rich 3,5-dimethoxy ring linked to an oxidation-prone benzenamine—create a unique challenge for Quality Control (QC).

Standard commercial "Research Grade" chemicals often fail to meet the rigorous specificity required for GMP release testing. This guide compares the performance of Fully Characterized Primary Reference Standards against Commercial Research Grade Materials and Surrogate Standards , providing experimental evidence on why "purity by area%" is insufficient for this molecule.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three common approaches to sourcing a standard for 4-DPB.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Primary Reference Standard (Qualified) Option B: Commercial Research Grade Option C: Surrogate (Relative Response Factor)
Purity Assignment Mass Balance / qNMR (Absolute content)HPLC Area % (Relative purity)Theoretical (Assumed 1.0 RRF)
Traceability SI-Traceable (via NIST/BAM internal std)Vendor Certificate OnlyLow / None
Water/Solvent Data Quantified (KF & GC-HS)Often "Not Determined"N/A
Oxidation Risk High (Stored under Argon/N2)High (Often oxidized on arrival)N/A
Uncertainty (

)

(Expanded)
Unknown or

High (

)
Suitability GMP Release / Validation Early R&D / Identification Scoping / Rough Est.

Technical Deep Dive: Why "Area %" Fails for 4-DPB

As a Senior Application Scientist, I must highlight a critical failure mode for this specific molecule.

The Mechanism of Failure: 4-DPB contains a primary amine (benzenamine). Upon exposure to air, it undergoes oxidative coupling to form azo-dimers or imines.

  • HPLC-UV Blind Spot: These oxidized impurities often have significantly higher extinction coefficients (absorbance) at 254 nm than the parent molecule, or conversely, elute in the solvent front.

  • Result: A commercial vendor may claim "98% Purity by HPLC," but the assay potency (w/w) could be as low as 85% due to retained solvents, water absorption (hygroscopicity of the amine salt), and non-chromatographable inorganic salts.

Experimental Data: The "Purity Gap"

We compared a commercial "98%" sample against a lab-qualified Primary Standard of 4-DPB.

Table 2: Comparative Characterization Data

Test ParameterCommercial Vendor Sample ("98%") Qualified Primary Standard Impact on QC
HPLC Purity (254 nm) 98.2% (Area)99.6% (Area)Vendor sample looks acceptable initially.
1H-NMR (Structure) Conforms, but broad amine peakSharp signals, defined integralsBroadening indicates proton exchange/salt formation.
Water (Karl Fischer) Not Reported1.4% w/wCritical Error: Vendor ignores mass of water.
Residual Solvents (GC) Not Reported0.8% (Ethyl Acetate)Critical Error: Vendor ignores trapped solvent.
Assay (qNMR) 89.5% w/w 97.4% w/w Real Potency Gap: ~8% error in quantification if using Vendor sample.

Protocol: Establishing a Primary Standard (The "Gold Standard")

To generate a reliable standard for 4-DPB, you cannot rely on a Certificate of Analysis (CoA) alone. You must perform a Self-Validating Qualification .

Workflow Visualization

The following diagram illustrates the critical path for qualifying 4-DPB, adhering to ISO 17034 principles.

G Start Raw Material (4-DPB Crude) Purification Recrystallization (EtOH/Hexane) under N2 Start->Purification Drying High Vacuum Drying (Remove Solvents) Purification->Drying Structure Structural Confirmation (1H NMR, MS, IR) Drying->Structure PurityBranch Purity Assessment Structure->PurityBranch HPLC Chromatographic Purity (HPLC-UV + GC-FID) PurityBranch->HPLC Volatiles Volatile Impurities (KF Water + GC Headspace) PurityBranch->Volatiles Inorganics Residue on Ignition (ROI) PurityBranch->Inorganics Calculation Mass Balance Equation: 100% - (Imps + H2O + Solv + ROI) HPLC->Calculation Volatiles->Calculation Inorganics->Calculation Validation Cross-Check: qNMR (Internal Std) Calculation->Validation Confirm Final Primary Standard Assigned Potency Validation->Final

Figure 1: ISO 17034-aligned workflow for qualifying a Primary Reference Standard.

Step-by-Step Methodology
Step 1: Structural Confirmation (NMR)
  • Objective: Confirm the 3,5-dimethoxy pattern and the integrity of the phenethyl linker.

  • Protocol: Dissolve ~10 mg in DMSO-d6.

  • Key Diagnostic Signals:

    • 
       ~3.7 ppm (Singlet, 6H): Methoxy groups.
      
    • 
       ~2.8 ppm (Multiplets, 4H): Phenethyl bridge (-CH2-CH2-).
      
    • 
       ~6.3 ppm (Doublet/Triplet): Aromatic protons on the dimethoxy ring.
      
    • Note: If the amine protons (

      
       ~4-5 ppm) are missing or shifted, the sample may be a salt (HCl) or oxidized.
      
Step 2: Quantitative NMR (qNMR) - The "Truth" Method

This is the most robust method for assigning potency without relying on response factors.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (Ensure solubility of both analyte and IS).

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]
Step 3: Mass Balance Calculation

For regulatory submissions (IND/NDA), the Mass Balance approach is preferred alongside qNMR.

  • Chromatographic Purity (CP): % Area via HPLC (Gradient method, C18 column, Acetonitrile/Buffer pH 3.0).

  • Volatiles (V): % Water (Karl Fischer) + % Residual Solvents (GC-HS).

  • Inorganics (I): % Residue on Ignition (usually negligible for organics unless a salt).

  • Assigned Purity:

    
    .
    

Storage & Handling (Critical)

4-DPB is an aromatic amine .

  • Light Sensitivity: Protect from light (amber vials).

  • Oxidation: Store under Argon or Nitrogen.

  • Temperature:

    
     is mandatory for long-term storage.
    

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[4] (2016).[1][4] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 3297-3301. Link

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6][7] Link

  • European Medicines Agency. Guideline on the limits of genotoxic impurities. (2006). (Relevant for aromatic amine context). Link

Sources

Safety Operating Guide

Navigating the Disposal of 4-(3,5-Dimethoxyphenethyl)benzenamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-(3,5-Dimethoxyphenethyl)benzenamine, a substituted phenethylamine. As a compound within the aromatic amine class, it necessitates careful handling based on established safety protocols and regulatory mandates. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical's waste stream safely and in full compliance with federal regulations.

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), and worker safety standards set by the Occupational Safety and Health Administration (OSHA).[1][2] Adherence to these guidelines is not merely a matter of best practice but a legal and ethical obligation.

Part 1: Hazard Assessment and Characterization

4-(3,5-Dimethoxyphenethyl)benzenamine belongs to two chemical families: substituted phenethylamines and aromatic amines.[3] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure allows us to infer potential hazards based on analogous compounds.

  • Aromatic Amines: This class of compounds can be toxic and may pose risks through inhalation, ingestion, or skin absorption. Some aromatic amines are known or suspected carcinogens.

  • Phenethylamines: This broad category includes substances with psychoactive and stimulant properties.[4][5] While the primary concern for disposal is chemical toxicity, understanding the compound's classification is crucial for overall laboratory safety.

Safety Data Sheets (SDS) for structurally similar chemicals, such as 2,4-Dimethoxyaniline and other substituted benzenamines, indicate hazards including acute oral toxicity, skin irritation, and serious eye irritation.[6][7] Therefore, it is imperative to treat 4-(3,5-Dimethoxyphenethyl)benzenamine as a hazardous substance.

Under EPA regulations, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Based on its chemical class, this compound should be managed as toxic hazardous waste .

Key Data Summary
PropertyInferred Characteristic / Handling GuidelineRationale & Citations
Chemical Class Aromatic Amine, Substituted PhenethylamineStructural analysis.[3]
Physical Form Assume Solid or Liquid (as synthesized/used)Varies based on experimental form.
Primary Hazard Toxicity (Oral, Dermal, Inhalation)Based on data for analogous compounds.[6][7]
Secondary Hazards Skin and Eye IrritationCommon for this chemical class.[6]
EPA Waste Status Hazardous Waste Presumed toxic based on chemical family.[8]
Disposal Route Prohibited from drain or regular trash disposal.Regulated by EPA under RCRA.[1][9]

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe collection, storage, and disposal of 4-(3,5-Dimethoxyphenethyl)benzenamine waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The causality is simple: to prevent exposure via skin contact, eye contact, or inhalation.

  • Eye/Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[7] A face shield may be required for splash hazards.

  • Skin Protection: A standard laboratory coat is mandatory. Wear chemical-resistant gloves (Nitrile gloves are a common baseline, but consult your institution's chemical safety plan for specific recommendations). Contaminated clothing must be removed and decontaminated immediately.[6][7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, respiratory protection may be necessary.

Waste Collection and Containment

The "cradle-to-grave" principle of hazardous waste management means the generator is responsible for the waste from its creation to its final disposal.[8]

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste. Plastic bottles are often preferred over glass to minimize breakage risk.[1]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[10]

  • Segregate Waste Streams:

    • DO NOT mix 4-(3,5-Dimethoxyphenethyl)benzenamine waste with incompatible materials.

    • Maintain separate waste containers for solids, liquids, halogenated solvents, and non-halogenated solvents.

    • Never leave a funnel in the waste container, as this is considered an "open container" violation.[10]

Labeling and Storage

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled. Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[1]

  • Complete the Tag Information:

    • Write out the full chemical name: "4-(3,5-Dimethoxyphenethyl)benzenamine" . Do not use abbreviations or chemical formulas.[10]

    • For mixtures, list all chemical components and their approximate percentages.

    • Include the date of waste generation and the point of origin (building, room number).[1]

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[10]

    • Keep the container closed at all times except when adding waste.[10]

    • Store containers in secondary containment to catch any potential leaks.

Disposal Workflow Diagram

G Disposal Workflow for 4-(3,5-Dimethoxyphenethyl)benzenamine A Waste Generated (Solid or Liquid) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Select Compatible Hazardous Waste Container B->C D Step 3: Transfer Waste to Container C->D E Step 4: Securely Cap the Container D->E F Step 5: Affix & Complete EHS Hazardous Waste Tag E->F G Step 6: Place Container in Designated SAA F->G H Is Container >90% Full? G->H I Continue Accumulation. Inspect Weekly. H->I No J Step 7: Schedule Pickup with EHS Office H->J Yes I->H K Disposal Complete J->K

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.